(R)-Asundexian
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C26H21ClF4N6O4 |
|---|---|
Poids moléculaire |
592.9 g/mol |
Nom IUPAC |
4-[[(2R)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxo-1-pyridinyl]butanoyl]amino]-2-fluorobenzamide |
InChI |
InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m1/s1 |
Clé InChI |
XYWIPYBIIRTJMM-LJQANCHMSA-N |
SMILES isomérique |
CC[C@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC |
SMILES canonique |
CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC |
Origine du produit |
United States |
Foundational & Exploratory
(R)-Asundexian: A Deep Dive into its Mechanism of Action in the Coagulation Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
(R)-Asundexian (BAY 2433334) is an orally bioavailable, potent, and direct small-molecule inhibitor of activated Factor XI (FXIa).[1][2][3][4] It represents a novel class of anticoagulants designed to modulate the coagulation cascade by selectively targeting the intrinsic pathway. The rationale behind this approach is to uncouple antithrombotic efficacy from the increased bleeding risk associated with traditional anticoagulants that inhibit downstream factors in the common pathway, such as Factor Xa or thrombin.[5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
The Coagulation Cascade and the Role of Factor XIa
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway.
-
The Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of injury, this pathway is crucial for hemostasis.
-
The Intrinsic Pathway: Activated by contact with negatively charged surfaces, this pathway, particularly through the action of FXIa, plays a significant role in the amplification and propagation of thrombin generation, contributing to the growth and stabilization of a thrombus.
Factor XI, the zymogen of FXIa, is activated by Factor XIIa (FXIIa) and, more importantly, in a positive feedback loop by thrombin. FXIa then activates Factor IX, leading to a burst in thrombin generation. Individuals with a congenital deficiency in Factor XI often do not experience spontaneous bleeding but have a lower risk of thromboembolic events, highlighting FXIa as an attractive target for antithrombotic therapy with a potentially wider therapeutic window.
This compound's Direct Inhibition of FXIa
Asundexian exerts its anticoagulant effect by binding directly, potently, and reversibly to the active site of FXIa. This selective inhibition blocks the downstream activation of Factor IX, thereby attenuating the amplification of thrombin generation initiated via the intrinsic pathway. By targeting a component of the intrinsic pathway, Asundexian is theorized to prevent pathological thrombus formation without significantly impairing the tissue factor-initiated extrinsic pathway, which is essential for normal hemostasis. This selective mode of action is the foundation for its potential to reduce thrombotic events with a minimal impact on bleeding times.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Asundexian.
Table 1: In Vitro Potency and Selectivity of Asundexian
| Parameter | Value | Species | Notes |
| FXIa Inhibition (IC50) | Low single-digit nanomolar | Human | High potency against the target enzyme. |
| Selectivity vs. Thrombin (IC50) | >50 µM | Human | Demonstrates high selectivity for FXIa over other key serine proteases in the coagulation cascade. |
| Selectivity vs. FXa (IC50) | >50 µM | Human | High selectivity against Factor Xa. |
| Selectivity vs. Trypsin (IC50) | >50 µM | Human | High selectivity against related serine proteases. |
Table 2: Pharmacodynamic Effects of Asundexian
| Assay | Effect | Species | Notes |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | Human, Rabbit, Dog, Pig, Monkey | Reflects inhibition of the intrinsic pathway. Little effect observed in rodent plasma. |
| Prothrombin Time (PT) | No clinically relevant effect | Human | Indicates minimal impact on the extrinsic and common pathways. |
| Thrombin Generation | Reduction when triggered by contact activation or low TF concentrations | Human | Demonstrates functional inhibition of the intrinsic pathway's contribution to thrombin generation. |
| FXIa Activity Inhibition (in vivo) | Near-complete inhibition at therapeutic doses | Human | Phase 2 data shows that 50 mg of Asundexian resulted in 92% inhibition at trough and 94% at peak concentrations. |
Table 3: Summary of Key Clinical Trial Outcomes
| Trial | Patient Population | Comparator | Primary Efficacy Outcome | Primary Safety Outcome |
| PACIFIC-AF (Phase 2) | Atrial Fibrillation | Apixaban | Similar low rates of stroke/systemic embolism | Lower rates of bleeding with Asundexian (20 mg and 50 mg) compared to apixaban. |
| OCEANIC-AF (Phase 3) | Atrial Fibrillation | Apixaban | Inferior to apixaban in preventing stroke or systemic embolism (Trial terminated early). | Lower rates of major bleeding with Asundexian. |
| PACIFIC-STROKE (Phase 2b) | Non-cardioembolic ischemic stroke | Placebo | Did not reduce the composite of covert brain infarction or ischemic stroke. | Did not increase major or clinically relevant non-major bleeding. |
| OCEANIC-STROKE (Phase 3) | Non-cardioembolic ischemic stroke | Placebo | Significantly reduced the risk of ischemic stroke. | No increase in the risk of ISTH major bleeding. |
Detailed Experimental Protocols
In Vitro FXIa Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Asundexian against human FXIa.
-
Principle: A chromogenic or fluorogenic substrate specific for FXIa is used to measure the enzymatic activity of purified human FXIa in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
Purified human FXIa is pre-incubated with a range of Asundexian concentrations in a suitable buffer (e.g., Tris-buffered saline with polyethylene glycol) in a microplate.
-
A specific fluorogenic peptide substrate for FXIa is added to initiate the enzymatic reaction.
-
The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence intensity.
-
The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable nonlinear regression model.
-
Activated Partial Thromboplastin Time (aPTT) Assay
-
Objective: To assess the effect of Asundexian on the intrinsic and common pathways of coagulation in plasma.
-
Principle: The aPTT test measures the time it takes for a clot to form after the addition of a contact activator (e.g., ellagic acid) and phospholipids to a plasma sample.
-
Methodology:
-
Citrated human plasma is incubated with varying concentrations of Asundexian.
-
An aPTT reagent containing a contact activator and phospholipids is added to the plasma and incubated for a defined period.
-
Coagulation is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using a coagulometer. The results are expressed as the prolongation of clotting time relative to a vehicle control.
-
In Vivo Thrombosis Models (Rabbit)
-
Objective: To evaluate the antithrombotic efficacy of Asundexian in a living organism.
-
Principle: Arterial or venous thrombosis is induced in rabbits, and the effect of Asundexian administration on thrombus formation is quantified.
-
Methodology (FeCl2-induced arterial thrombosis model):
-
Rabbits are anesthetized, and a carotid artery is exposed.
-
Asundexian or vehicle is administered intravenously or orally.
-
A filter paper saturated with ferric chloride (FeCl2) is applied to the adventitial surface of the artery to induce endothelial injury and subsequent thrombosis.
-
After a defined period of blood flow, the arterial segment is isolated, and the formed thrombus is removed and weighed.
-
The reduction in thrombus weight in the Asundexian-treated group is compared to the control group.
-
In Vivo Bleeding Models (Rabbit)
-
Objective: To assess the effect of Asundexian on hemostasis and bleeding risk.
-
Principle: Standardized injuries are made in highly vascularized tissues, and bleeding time or blood loss is measured.
-
Methodology (Ear bleeding time model):
-
Rabbits are administered Asundexian or vehicle.
-
A standardized incision is made on the ear using a template.
-
The time until bleeding stops is recorded. The incision site is blotted with filter paper at regular intervals without disturbing the forming clot.
-
Bleeding times in the Asundexian-treated group are compared to the control group.
-
Visualizing the Mechanism and Workflows
Diagram 1: Asundexian's Position in the Coagulation Cascade
Caption: Asundexian selectively inhibits FXIa in the intrinsic pathway.
Diagram 2: Experimental Workflow for FeCl2-Induced Thrombosis Model
Caption: Workflow of the rabbit FeCl₂-induced arterial thrombosis model.
Conclusion
This compound is a selective inhibitor of FXIa that targets the intrinsic coagulation pathway. Preclinical data strongly supported the hypothesis that this mechanism could offer effective antithrombosis with a reduced risk of bleeding compared to conventional anticoagulants. However, the clinical development program has yielded mixed results. While the Phase 3 OCEANIC-STROKE trial demonstrated a significant reduction in ischemic stroke risk without an increase in major bleeding, the OCEANIC-AF trial was terminated due to inferior efficacy in preventing stroke in patients with atrial fibrillation compared to apixaban. These findings suggest that the required level of FXIa inhibition may differ depending on the underlying pathology of the thrombotic disorder. Further research is ongoing to fully elucidate the therapeutic potential and optimal indications for this novel class of anticoagulants.
References
(R)-Asundexian: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Asundexian, also known as BAY 2433334, is an orally bioavailable, potent, and reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2] Developed by Bayer, it is under investigation as a novel antithrombotic agent for the prevention and treatment of thromboembolic disorders.[1][3] The therapeutic hypothesis is that inhibiting FXIa can reduce the risk of thrombosis with a lower propensity for bleeding compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[4] This technical guide provides a detailed overview of the chemical structure and synthesis of this compound.
Chemical Structure of this compound
This compound is a complex small molecule featuring a central pyridinone core with multiple substituted aromatic rings. The absolute stereochemistry at the chiral center is (R).
| Identifier | Value |
| IUPAC Name | 4-[[(2S)-2-[4-[5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide |
| Chemical Formula | C₂₆H₂₁ClF₄N₆O₄ |
| Molar Mass | 592.94 g/mol |
| CAS Number | 2064121-65-7 |
| SMILES | CC--INVALID-LINK--N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC |
| InChI | InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1 |
Synthesis of this compound
Two main synthetic routes for Asundexian have been described: a linear synthesis approach developed during the research phase and a more recent convergent synthesis strategy.
Linear Synthesis Pathway
A multi-step linear synthesis was developed by Bayer for the initial discovery and characterization of Asundexian. The synthesis commences with commercially available 2,5-dimethoxypyridine and involves eight linear steps followed by a final chiral separation to isolate the desired (R)-enantiomer.
Quantitative Data for Linear Synthesis
| Step | Product | Reagents and Conditions | Yield (%) |
| 1 | (2,5-Dimethoxypyridin-4-yl)boronic acid | i) LDA, THF; ii) B(Oi-Pr)₃, -78 °C to RT; iii) aq. HCl | 72 |
| 2 | 4-Bromo-2,5-dimethoxypyridine | CuBr₂, MeOH/H₂O, 100 °C (microwave) | 65 |
Further quantitative data for the subsequent steps of the linear synthesis are detailed in the supporting information of the primary research publication.
Experimental Protocols for Key Steps (Linear Synthesis)
The following protocols are based on the procedures described in the literature.
Step 1: (2,5-Dimethoxypyridin-4-yl)boronic acid To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium is added dropwise. The mixture is stirred for 30 minutes, after which a solution of 2,5-dimethoxypyridine in anhydrous THF is added slowly. The resulting solution is stirred for 2 hours at -78 °C. Triisopropyl borate is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of aqueous hydrochloric acid, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (2,5-dimethoxypyridin-4-yl)boronic acid.
Step 2: 4-Bromo-2,5-dimethoxypyridine A mixture of (2,5-dimethoxypyridin-4-yl)boronic acid and copper(II) bromide in a mixture of methanol and water is subjected to microwave irradiation at 100 °C. Upon completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography to yield 4-bromo-2,5-dimethoxypyridine.
Convergent Synthesis Pathway
A more efficient convergent synthesis strategy has also been reported, which involves the preparation of two key intermediates that are then coupled in a condensation reaction to form the Asundexian backbone. This approach is more suitable for large-scale production.
According to a published analysis of a relevant patent, the final condensation step in this convergent route has been reported with yields of 70-75%, and the total yield over the six steps of this pathway is approximately 20-25%.
Synthesis Pathway Diagram
The following diagram illustrates the initial steps of the linear synthesis of this compound.
Caption: Linear synthesis pathway of this compound, starting from 2,5-dimethoxypyridine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of (R)-Asundexian: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of (R)-Asundexian, a potent and selective oral inhibitor of activated Factor XI (FXIa). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and thrombosis research. This document summarizes key quantitative data, details experimental methodologies for pivotal preclinical studies, and visualizes essential pathways and workflows.
Introduction
This compound (BAY 2433334) is a small molecule inhibitor that selectively targets the active site of FXIa, a serine protease that plays a crucial role in the amplification of the intrinsic pathway of the coagulation cascade.[1][2] By inhibiting FXIa, asundexian represents a novel antithrombotic strategy with the potential to separate antithrombotic efficacy from a significant increase in bleeding risk, a common limitation of current anticoagulants.[3][4] Preclinical studies have demonstrated its efficacy in preventing both arterial and venous thrombosis in various animal models without a corresponding increase in bleeding time.[1]
Mechanism of Action
This compound is a direct, potent, and reversible inhibitor of human FXIa. It exerts its anticoagulant effect by binding to the active center of FXIa, thereby preventing the downstream activation of Factor IX and subsequent thrombin generation. This targeted inhibition of the intrinsic pathway leaves the tissue factor-mediated extrinsic pathway, which is essential for hemostasis, largely intact. This selective modulation of the coagulation cascade is hypothesized to be the basis for its favorable safety profile concerning bleeding.
Signaling Pathway of the Coagulation Cascade and this compound's Point of Intervention
Caption: Coagulation cascade showing the point of inhibition of FXIa by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. FXIa |
| Human FXIa | 1.0 ± 0.17 | - |
| Human Plasma Kallikrein | 6.7 ± 1.5 | 6.7 |
| Human Thrombin (FIIa) | >10,000 | >10,000 |
| Human FXa | >10,000 | >10,000 |
| Human FIXa | >10,000 | >10,000 |
| Human FXIIa | >10,000 | >10,000 |
| Human FVIIa | >10,000 | >10,000 |
| Human Activated Protein C | >10,000 | >10,000 |
| Human Plasmin | >10,000 | >10,000 |
| Human Trypsin | >10,000 | >10,000 |
| Human Chymotrypsin | >10,000 | >10,000 |
| Human Urokinase | >10,000 | >10,000 |
| Human Tissue Plasminogen Activator | >10,000 | >10,000 |
IC50 values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT) in Plasma from Different Species
| Species | EC150 (μM) |
| Human | 0.28 |
| Pig | 0.51 |
| Rabbit | 1.50 |
| Dog | 1.59 |
| Guinea Pig | 2.13 |
| Mouse | >12.5 |
| Rat | >12.5 |
EC150 is the concentration required to prolong the aPTT by 1.5-fold.
Table 3: In Vivo Efficacy of Intravenously Administered this compound in a Rabbit Arterial Thrombosis Model (FeCl₃-induced)
| Dose (mg/kg) | Thrombus Weight Reduction (%) | aPTT Prolongation (x-fold) |
| 0.6 | 25 | 1.7 |
| 20 | 88 | 2.3 |
Table 4: In Vivo Efficacy of Orally Administered this compound in a Rabbit Arterial Thrombosis Model (FeCl₃-induced)
| Dose (mg/kg) | Thrombus Weight Reduction (%) |
| 10 | 30* |
| 30 | 91** |
*P < .05, **P < .001 vs. control
Table 5: Effect of this compound on Bleeding Time in Rabbit Models
| Model | Dose (mg/kg, i.v.) | Bleeding Time Prolongation vs. Control |
| Ear Bleeding | 0.6 | No significant increase |
| Ear Bleeding | 20 | No significant increase |
| Gum Bleeding | 0.6 | No significant increase |
| Gum Bleeding | 20 | No significant increase |
Experimental Protocols
In Vitro Assays
The potency of asundexian against human FXIa activity was determined using a fluorometric assay. The assay measures the cleavage of a synthetic peptidic substrate by FXIa, which releases the fluorescent molecule aminomethylcoumarine (AMC).
-
Reagents: Human FXIa, fluorogenic substrate, asundexian in various concentrations, assay buffer.
-
Procedure:
-
Asundexian is pre-incubated with human FXIa in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
-
Reagents: Citrated plasma from various species, aPTT reagent (containing a contact activator and phospholipids), calcium chloride, asundexian in various concentrations.
-
Procedure:
-
Plasma is incubated with various concentrations of asundexian at 37°C.
-
The aPTT reagent is added, and the mixture is incubated to allow for contact activation.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using an automated coagulometer.
-
The EC150 value, the concentration of asundexian that prolongs the aPTT by 1.5-fold, is calculated.
-
In Vivo Models
This model induces endothelial injury and subsequent thrombus formation in the carotid artery.
-
Animals: Male New Zealand White rabbits.
-
Procedure:
-
Rabbits are anesthetized, and the carotid artery is surgically exposed.
-
A baseline blood flow is measured using a Doppler flow probe.
-
Asundexian or vehicle is administered intravenously or orally.
-
A filter paper saturated with FeCl₃ solution is applied to the external surface of the carotid artery for a defined period to induce vascular injury.
-
Blood flow is monitored until occlusion occurs or for a predetermined observation period.
-
At the end of the experiment, the thrombosed arterial segment is excised, and the thrombus is isolated and weighed.
-
Experimental Workflow for the FeCl₃-Induced Arterial Thrombosis Model
Caption: Step-by-step workflow of the rabbit FeCl₃-induced arterial thrombosis model.
This model evaluates thrombosis on a foreign surface under controlled blood flow conditions.
-
Animals: Male New Zealand White rabbits.
-
Procedure:
-
Rabbits are anesthetized.
-
An extracorporeal shunt is created by cannulating the carotid artery and the contralateral jugular vein.
-
The shunt contains a thrombogenic surface (e.g., a silk thread).
-
Asundexian or vehicle is administered, typically as an intravenous bolus followed by a continuous infusion.
-
Blood is allowed to circulate through the shunt for a specified duration.
-
After the circulation period, the shunt is removed, and the thrombus formed on the silk thread is weighed.
-
This model assesses the effect of antithrombotic agents on primary hemostasis.
-
Animals: Male New Zealand White rabbits.
-
Procedure:
-
Rabbits are anesthetized.
-
Asundexian or vehicle is administered intravenously.
-
A standardized incision is made on the marginal ear vein.
-
The time until bleeding ceases is recorded. Bleeding is gently blotted with filter paper at regular intervals without disturbing the forming clot.
-
A predetermined cutoff time is established.
-
Separation of Antithrombotic Efficacy and Bleeding Risk
A key finding from the preclinical evaluation of this compound is its ability to reduce thrombus formation at doses that do not significantly prolong bleeding time. This separation of antithrombotic and hemostatic effects is a significant potential advantage over existing anticoagulants.
Logical Relationship for the Separation of Antithrombotic Efficacy and Bleeding Risk
Caption: The proposed mechanism for asundexian's favorable safety profile.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and highly selective inhibitor of FXIa. In various in vitro and in vivo models, it has shown significant antithrombotic efficacy in both arterial and venous thrombosis settings. Crucially, this efficacy is achieved without a concomitant increase in bleeding time, supporting the hypothesis that targeting FXIa can provide a safer class of anticoagulants. These promising preclinical findings have paved the way for the clinical development of asundexian for the prevention and treatment of thromboembolic disorders.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Asundexian's High-Affinity Binding to Factor XIa: A Technical Overview
**(R)-Asundexian, a novel, orally bioavailable small molecule, demonstrates potent and selective inhibition of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of blood coagulation. This direct, reversible binding interaction underlies its therapeutic potential as an anticoagulant with a potentially favorable bleeding profile. This technical guide provides an in-depth analysis of the binding affinity of this compound to FXIa, including available quantitative data, detailed experimental methodologies for its determination, and a visualization of the relevant biological and experimental pathways.
Quantitative Binding Affinity Data
This compound exhibits a strong binding affinity for human Factor XIa. While specific kinetic constants such as the inhibition constant (Ki), association rate constant (Kon), and dissociation rate constant (Koff) are not widely published in the public domain, the available data on its inhibitory concentration (IC50) underscores its high potency.
| Parameter | Value | Species | Condition | Source |
| IC50 | 1 nM | Human | In buffer | [1] |
This table summarizes the key quantitative measure of this compound's potency against Factor XIa.
The low nanomolar IC50 value indicates that a very small concentration of this compound is required to inhibit 50% of FXIa activity in a purified system, signifying a strong interaction between the inhibitor and its target enzyme.
Experimental Protocols
The determination of the binding affinity and inhibitory potency of compounds like this compound against Factor XIa typically involves enzymatic assays that monitor the activity of the protease in the presence of the inhibitor. A common method is a fluorometric activity assay.
Fluorometric Assay for Factor XIa Inhibition
This assay measures the rate of cleavage of a fluorogenic substrate by Factor XIa. The presence of an inhibitor will decrease the rate of substrate cleavage, and the extent of this decrease is proportional to the inhibitor's potency.
Materials:
-
Enzyme: Purified human Factor XIa
-
Inhibitor: this compound
-
Substrate: A fluorogenic peptide substrate for Factor XIa (e.g., a substrate containing the amino acid sequence Ile-Glu-Gly-Arg coupled to a fluorescent reporter group like 7-amino-4-methylcoumarin (AMC)).
-
Assay Buffer: Typically a buffer solution maintaining physiological pH and ionic strength (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4).
-
Microplate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., excitation at ~360 nm and emission at ~460 nm for AMC).
-
96-well black plates: To minimize light scatter and background fluorescence.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare working solutions of human Factor XIa and the fluorogenic substrate in assay buffer.
-
-
Assay Protocol:
-
Add a fixed volume of the Factor XIa solution to each well of a 96-well black plate.
-
Add the serially diluted this compound solutions to the wells containing Factor XIa. Include control wells with buffer only (no inhibitor) and wells with a known potent inhibitor as a positive control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time. The rate of this increase is proportional to the enzymatic activity.
-
Calculate the initial reaction velocity (rate of fluorescence change) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Factor XIa Signaling Pathway and Inhibition by this compound
Factor XIa pathway and this compound inhibition.
Experimental Workflow for Determining Factor XIa Binding Affinity
Workflow for FXIa inhibition assay.
References
The Dichotomous Role of Factor XIa: A Linchpin in Thrombosis with a Minor Role in Hemostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Factor XIa (FXIa), a plasma serine protease, has emerged as a compelling therapeutic target for the development of novel anticoagulants. Historically positioned within the intrinsic pathway of the coagulation cascade, our understanding of FXIa's function has evolved to recognize its more significant contribution to the amplification and stabilization of pathologic thrombi, while playing a secondary role in physiological hemostasis. This unique profile suggests that inhibiting FXIa could effectively prevent thrombosis with a reduced risk of the bleeding complications that plague current anticoagulant therapies. This technical guide provides a comprehensive overview of the core biology of FXIa, its role in thrombosis and hemostasis, detailed experimental protocols for its study, and a summary of quantitative data from key research and clinical trials.
The Coagulation Cascade and the Pivotal Role of Factor XIa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot to prevent blood loss following vascular injury. It is traditionally divided into the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways, both of which converge on a common pathway.
Factor XI (FXI) is the zymogen of FXIa and circulates in plasma. Its activation to FXIa is a critical step in the amplification of thrombin generation.[1][2] FXIa's primary substrate is Factor IX (FIX), which it converts to its active form, FIXa.[1] FIXa, in complex with its cofactor Factor VIIIa, then activates Factor X (FX) to FXa, a key component of the prothrombinase complex that generates a burst of thrombin.[3]
Activation of Factor XI
Factor XI can be activated by multiple proteases, with the most physiologically relevant being:
-
Factor XIIa (FXIIa): In the classic intrinsic pathway, FXII is activated upon contact with negatively charged surfaces, leading to the activation of FXI to FXIa.[4] However, individuals deficient in FXII do not typically exhibit a bleeding diathesis, suggesting this pathway is less critical for hemostasis.
-
Thrombin: In a crucial feedback loop, thrombin, the central enzyme of coagulation, can directly activate FXI to FXIa. This thrombin-mediated activation of FXI is considered a key mechanism for amplifying and sustaining thrombin generation, particularly in the context of thrombosis.
-
Factor XIa (Auto-activation): FXIa can also activate its own zymogen, FXI, further amplifying its own generation.
The following diagram illustrates the central position of Factor XIa in the coagulation cascade.
The Differential Role of Factor XIa in Thrombosis and Hemostasis
A growing body of evidence from preclinical models and human genetic studies indicates that FXIa's contribution to pathological thrombosis is more pronounced than its role in physiological hemostasis.
-
Hemostasis: In normal hemostasis, the extrinsic pathway, initiated by tissue factor exposed at the site of injury, is sufficient to generate an initial thrombin burst and form a primary hemostatic plug. The role of FXIa appears to be more supportive, contributing to clot stability rather than its initial formation. This is supported by the observation that individuals with congenital FXI deficiency (Hemophilia C) typically experience only mild and often trauma-induced bleeding.
-
Thrombosis: In pathological thrombosis, particularly in low-flow venous systems or on artificial surfaces, the amplification of thrombin generation by FXIa is critical for the growth and stabilization of the thrombus. Elevated levels of FXI/FXIa have been identified as a risk factor for venous thromboembolism and stroke. This suggests that the FXIa-driven amplification loop is a key driver of pathological clot formation.
This "uncoupling" of thrombosis from hemostasis makes FXIa an attractive target for anticoagulants that can prevent thrombosis with a potentially lower bleeding risk compared to agents that target common pathway factors like Factor Xa or thrombin.
The following diagram illustrates the differential contribution of FXIa to hemostasis and thrombosis.
Quantitative Data on Factor XIa
A substantial amount of quantitative data has been generated from in vitro studies, animal models, and clinical trials involving FXIa and its inhibitors.
Table 1: Enzymatic Kinetics of Factor XIa
| Substrate | Km (nM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| S-2366 (Chromogenic) | ~200,000 | ~100 | ~5 x 105 | |
| Factor IX | ~70 | ~10 | ~1.4 x 108 |
Table 2: Efficacy of Factor XIa Inhibitors in Preclinical and Clinical Studies
| Inhibitor | Study Type | Model/Population | Key Findings | Reference |
| Asundexian | Phase 2 Clinical Trial (PACIFIC-AF) | Atrial Fibrillation | 20 mg dose: 81% FXIa inhibition at trough, 90% at peak. 50 mg dose: 92% FXIa inhibition at trough, 94% at peak. Lower bleeding rates compared to apixaban. | |
| Milvexian | Phase 2 Clinical Trial (AXIOMATIC-SSP) | Secondary Stroke Prevention | Dose-dependent reduction in recurrent clinical strokes. No significant increase in major bleeding compared to placebo when added to antiplatelet therapy. | |
| Osocimab | Phase 2 Clinical Trial | Total Knee Arthroplasty | Dose-dependent reduction in venous thromboembolism (VTE) with no increase in bleeding compared to enoxaparin. | |
| IONIS-FXIRx | Phase 2 Clinical Trial | Total Hip Arthroplasty | 300 mg dose reduced VTE to 4% compared to 30% with enoxaparin. | |
| Anti-FXI Antibody (14E11) | Animal Model (Baboon) | Arteriovenous Shunt | Reduced platelet-rich thrombus growth. |
Experimental Protocols for Studying Factor XIa
A variety of in vitro and in vivo assays are employed to investigate the function of FXIa and the efficacy of its inhibitors.
In Vitro Assays
The aPTT assay is a common coagulation screen that assesses the integrity of the intrinsic and common pathways. It is sensitive to deficiencies or inhibition of factors XII, XI, IX, VIII, X, V, II, and fibrinogen.
Protocol:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) and 0.025 M calcium chloride solution according to the manufacturer's instructions. Pre-warm reagents and PPP to 37°C.
-
Assay Procedure (Manual Method):
-
Pipette 50 µL of PPP into a pre-warmed test tube.
-
Add 50 µL of the aPTT reagent.
-
Incubate the mixture for 3-5 minutes at 37°C.
-
Add 50 µL of pre-warmed calcium chloride solution and simultaneously start a stopwatch.
-
Record the time in seconds for a fibrin clot to form.
-
-
Data Analysis: The clotting time is compared to a reference range (typically 25-35 seconds). Prolongation of the aPTT can indicate a factor deficiency or the presence of an inhibitor.
This assay provides a quantitative measure of FXIa enzymatic activity.
Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., Tris-HCl with NaCl and EDTA, pH 7.4).
-
Reconstitute a chromogenic substrate specific for FXIa (e.g., S-2366).
-
Prepare a standard curve using purified FXIa of known concentrations.
-
-
Assay Procedure:
-
In a microplate well, add the sample containing FXIa (or the FXIa standard).
-
Add the chromogenic substrate.
-
Incubate at 37°C.
-
Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the FXIa activity.
-
-
Data Analysis: Calculate the FXIa activity in the sample by comparing its rate of absorbance change to the standard curve.
In Vivo Assays
This is a widely used model to induce arterial or venous thrombosis in rodents and assess the efficacy of antithrombotic agents.
Protocol (Carotid Artery Model in Mice):
-
Animal Preparation: Anesthetize the mouse (e.g., with pentobarbital). Surgically expose the common carotid artery.
-
Thrombus Induction:
-
Place a small piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 1-3 minutes).
-
The FeCl3 induces oxidative injury to the endothelium, triggering thrombus formation.
-
-
Monitoring and Endpoint Assessment:
-
Monitor blood flow in the artery using a Doppler flow probe. The time to vessel occlusion is a primary endpoint.
-
Alternatively, the vessel can be excised at a specific time point, and the thrombus can be removed and weighed.
-
-
Data Analysis: Compare the time to occlusion or thrombus weight in treated animals versus a control group.
The following diagram outlines a typical experimental workflow for evaluating a novel FXIa inhibitor.
Conclusion
Factor XIa stands at a critical juncture in the coagulation cascade, playing a more substantial role in the amplification of pathological thrombosis than in essential hemostasis. This distinction makes it an exceptionally promising target for the development of a new generation of anticoagulants with an improved safety profile. The data from preclinical and clinical studies of FXIa inhibitors are encouraging, suggesting the potential for effective antithrombotic therapy with a reduced risk of bleeding. The experimental protocols outlined in this guide provide a framework for the continued investigation of FXIa and the development of innovative therapies targeting this key enzyme. As our understanding of the nuanced roles of coagulation factors continues to grow, FXIa is poised to remain at the forefront of research in thrombosis and hemostasis.
References
- 1. Ferric Chloride induced Thrombosis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 2. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of platelets in regulating activated coagulation factor XI activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Asundexian: A Preclinical Guide to Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Asundexian (BAY 2433334) is a potent, selective, and orally bioavailable small-molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By targeting FXIa, Asundexian represents a novel antithrombotic strategy aimed at decoupling pro-thrombotic activity from physiological hemostasis, thereby offering the potential for effective thrombosis prevention with a reduced risk of bleeding compared to traditional anticoagulants. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Asundexian in key animal models, with a primary focus on rabbit studies that have established its efficacy and safety profile. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to support ongoing research and drug development efforts in the field of anticoagulation.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
Asundexian exerts its therapeutic effect by directly and reversibly binding to the active site of FXIa.[1] FXIa's primary role is to amplify thrombin generation following initial activation of the coagulation cascade. By inhibiting FXIa, Asundexian effectively dampens this amplification loop, which is crucial for the growth and stabilization of a pathological thrombus, while leaving the tissue factor-initiated extrinsic pathway, essential for hemostasis, largely intact.[1] This selective modulation of the coagulation cascade is the mechanistic basis for Asundexian's anticipated favorable safety profile.
References
(R)-Asundexian: A Technical Guide to its High Selectivity for Factor XIa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Asundexian (BAY 2433334) is an orally bioavailable, potent, and highly selective small molecule inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. Its mechanism of action, which targets a component of the coagulation system more critical for thrombosis than for hemostasis, presents a promising therapeutic window for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants.[1][2][3] This technical guide provides an in-depth analysis of the selectivity of this compound for FXIa over other serine proteases, supported by available preclinical data, experimental methodologies, and pathway visualizations.
Introduction to this compound and its Target: FXIa
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. While the extrinsic pathway, initiated by tissue factor (TF), is crucial for hemostasis, the intrinsic pathway, where FXIa plays a pivotal role, is thought to be more significantly involved in the amplification and propagation of thrombosis.[1][3]
This compound is a direct, reversible inhibitor of the active site of FXIa. By selectively blocking FXIa, asundexian is designed to attenuate pathological thrombus formation without significantly impairing the hemostatic response to injury.
Selectivity Profile of this compound
Preclinical studies have demonstrated the high selectivity of this compound for human FXIa over a panel of other serine proteases involved in hemostasis and other physiological processes.
Quantitative Selectivity Data
This compound exhibits a favorable selectivity of over 1000-fold for FXIa compared to other serine proteases. The following table summarizes the available data on its inhibitory activity.
| Serine Protease | IC50 (nM) | Fold Selectivity vs. FXIa | Reference |
| Factor XIa (FXIa) | 0.92 - 1.0 | - | **** |
| Thrombin | >1000 | >1000 | |
| Factor Xa (FXa) | >1000 | >1000 | |
| Factor IXa (FIXa) | >1000 | >1000 | |
| Factor VIIa (FVIIa) | >1000 | >1000 | |
| Factor XIIa (FXIIa) | >1000 | >1000 | |
| Activated Protein C (aPC) | >1000 | >1000 | |
| Urokinase (uPA) | >1000 | >1000 | |
| Tissue Plasminogen Activator (tPA) | >1000 | >1000 | |
| Plasmin | >1000 | >1000 | |
| Trypsin | >50,000 | >50,000 | |
| Chymotrypsin | >1000 | >1000 | |
| Caldecrin (Chymotrypsin C) | >1000 | >1000 |
Experimental Protocols
The selectivity of this compound was determined using a variety of in vitro assays. The following provides a general overview of the methodologies employed.
Enzyme Inhibition Assays
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of FXIa and other serine proteases.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human serine proteases and their corresponding fluorogenic or chromogenic substrates were used.
-
Incubation: A fixed concentration of each enzyme was incubated with varying concentrations of this compound in a suitable buffer system.
-
Reaction Initiation: The reaction was initiated by the addition of the specific substrate.
-
Signal Detection: The rate of substrate cleavage was monitored by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Plasma-Based Clotting Assays
Objective: To assess the anticoagulant activity of this compound in a more physiological environment.
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Plasma Preparation: Human plasma was incubated with a range of this compound concentrations.
-
Activation: The intrinsic pathway was activated by the addition of an aPTT reagent (containing a contact activator and phospholipids).
-
Clotting Initiation: Clotting was initiated by the addition of calcium chloride.
-
Clot Detection: The time to clot formation was measured using a coagulometer.
-
Data Analysis: The concentration of this compound required to double the baseline aPTT was determined.
Visualizing the Mechanism and Selectivity
Signaling Pathway of the Intrinsic Coagulation Cascade
The following diagram illustrates the intrinsic pathway of the coagulation cascade and the specific point of inhibition by this compound.
Caption: Inhibition of FXIa by this compound in the intrinsic coagulation pathway.
Experimental Workflow for Selectivity Screening
This diagram outlines the typical workflow for assessing the selectivity of a compound like this compound against a panel of serine proteases.
Caption: Workflow for determining the selectivity of this compound.
Conclusion
The preclinical data for this compound strongly support its profile as a highly selective inhibitor of FXIa. This selectivity is a key molecular feature that underpins its therapeutic hypothesis: to provide effective anticoagulation with a reduced risk of bleeding complications. The >1000-fold selectivity against other key serine proteases in the coagulation cascade and those involved in fibrinolysis minimizes off-target effects and contributes to its favorable safety profile observed in clinical trials. Further research and ongoing clinical development will continue to elucidate the full potential of this targeted anticoagulant therapy.
References
Methodological & Application
Application Notes and Protocols for (R)-Asundexian in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of (R)-Asundexian, a direct, potent, and reversible inhibitor of activated Factor XI (FXIa), in cell-based assay systems. The following sections detail recommended dosing concentrations, experimental procedures for key assays, and visual guides to the relevant biological pathway and experimental workflow.
Introduction
This compound is an oral small molecule inhibitor of Factor XIa, a critical component of the intrinsic coagulation cascade.[1] By selectively targeting FXIa, Asundexian offers a promising therapeutic strategy for the prevention and treatment of thromboembolic events with a potentially lower risk of bleeding compared to conventional anticoagulants.[1][2] These protocols are designed to enable researchers to evaluate the pharmacological effects of this compound in relevant in vitro cell models, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Dosing Concentrations of this compound for Cell-Based Assays
The optimal concentration of this compound for cell-based assays will vary depending on the cell type, assay duration, and specific endpoint being measured. Based on data from plasma-based assays and studies with other FXIa inhibitors in cell models, a starting concentration range is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Assay Type | Cell Type / Matrix | Recommended Concentration Range | Notes |
| FXIa Inhibition Assay | Cell Lysate/Conditioned Media from HUVECs | 1 nM - 10 µM | A broad range to establish an IC50 curve. |
| Thrombin Generation Assay | HUVEC Monolayer with Platelet-Poor Plasma | 100 ng/mL - 2000 ng/mL | This range is based on effective concentrations observed in plasma-based assays.[3] |
| aPTT Assay | Conditioned Media from HUVECs | 0 - 4000 ng/mL | Asundexian demonstrates a concentration-dependent prolongation of aPTT.[3] |
Note: It is recommended to use a concentration of 10 µM as a starting point for cell-based assays, as this has been shown to be effective for other FXIa inhibitors in similar experimental setups.
Experimental Protocols
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a commonly used in vitro model for studying coagulation and endothelial function.
Materials:
-
Primary Human Umbilical Vein Endothelial Cells (HUVEC)
-
Vascular Cell Basal Medium supplemented with an Endothelial Cell Growth Kit
-
Flasks or plates coated with an attachment factor
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HUVECs in supplemented Vascular Cell Basal Medium at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed HUVECs in appropriate multi-well plates (e.g., 96-well or 24-well plates) and allow them to grow to a confluent monolayer. This typically takes 24-48 hours.
-
Before treatment with this compound, replace the growth medium with a serum-free or low-serum medium to avoid interference from serum components.
FXIa Inhibition Assay (Adapted for Cell-Based Systems)
This protocol is adapted from plasma-based assays to measure the direct inhibitory effect of this compound on FXIa activity in a cell culture system.
Materials:
-
Confluent HUVEC monolayer in a 96-well plate
-
This compound stock solution (in DMSO, then diluted in assay buffer)
-
Human Factor XIa (FXIa)
-
Fluorogenic or chromogenic FXIa substrate
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)
-
Microplate reader
Protocol:
-
Prepare a dose-response curve of this compound in assay buffer. Include a vehicle control (DMSO).
-
Wash the confluent HUVEC monolayer with PBS.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Add a known concentration of human FXIa to each well.
-
Initiate the reaction by adding the FXIa substrate.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode.
-
Calculate the rate of substrate cleavage. The inhibition of FXIa activity is determined by comparing the reaction rates in the presence of this compound to the vehicle control.
Thrombin Generation Assay on an Endothelial Cell Monolayer
This assay measures the effect of this compound on thrombin generation initiated on the surface of endothelial cells.
Materials:
-
Confluent HUVEC monolayer in a 96-well plate
-
This compound stock solution
-
Platelet-Poor Plasma (PPP)
-
Thrombin generation trigger (e.g., low concentration of tissue factor and phospholipids)
-
Fluorogenic thrombin substrate
-
Calcium chloride solution
-
Fluorometer microplate reader
Protocol:
-
Wash the confluent HUVEC monolayer with a suitable buffer.
-
Add PPP that has been pre-incubated with various concentrations of this compound or vehicle control to the wells.
-
Place the plate in a pre-warmed (37°C) fluorometer.
-
Initiate thrombin generation by adding the trigger solution and the fluorogenic thrombin substrate.
-
Start the reaction by adding calcium chloride.
-
Monitor the fluorescence intensity over time.
-
Calculate thrombin generation parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) using appropriate software.
Activated Partial Thromboplastin Time (aPTT) Assay
This is a functional clotting assay to assess the effect of this compound on the intrinsic coagulation pathway.
Materials:
-
Conditioned medium from HUVEC cultures treated with this compound or vehicle control. Alternatively, platelet-poor plasma can be used.
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (0.025 M), pre-warmed to 37°C
-
Coagulometer or a microplate reader capable of measuring turbidity
Protocol:
-
Incubate the plasma sample or conditioned medium (50 µL) with the aPTT reagent (50 µL) for 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed calcium chloride.
-
Measure the time to clot formation using a coagulometer. The time from the addition of calcium chloride to the formation of a fibrin clot is the aPTT.
-
A prolongation of the aPTT indicates inhibition of the intrinsic coagulation pathway.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Human endothelial cells and fibroblasts express and produce the coagulation proteins necessary for thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Asundexian in Intrinsic Coagulation Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Asundexian is a potent, selective, and orally bioavailable small molecule inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1][3] Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin.[4] Asundexian binds directly and reversibly to the active site of FXIa, thereby blocking its enzymatic activity and subsequent amplification of the coagulation cascade. These application notes provide detailed protocols for studying the effects of this compound on the intrinsic coagulation pathway, enabling researchers to characterize its inhibitory properties and explore its therapeutic potential.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
The intrinsic pathway is initiated by the contact activation of Factor XII, which leads to a cascade of enzymatic reactions culminating in the formation of a fibrin clot. FXIa plays a pivotal role in this pathway by activating Factor IX. By specifically inhibiting FXIa, this compound effectively dampens this amplification loop of thrombin generation, a key process in the development of pathological thrombi.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 3. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application of (R)-Asundexian in Stroke Prevention Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Asundexian is an investigational, oral, direct, and reversible inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2] By targeting FXIa, asundexian aims to prevent pathologic thrombus formation, which can lead to ischemic stroke, while preserving the extrinsic pathway's role in hemostasis.[3][4] This novel mechanism of action holds the potential for a safer antithrombotic therapy with a reduced risk of bleeding compared to current anticoagulants that target downstream factors in the common pathway.[1] This document provides detailed application notes and protocols based on the available clinical research data for this compound in stroke prevention.
Mechanism of Action: Targeting Factor XIa
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on a common pathway. Factor XIa plays a crucial role in the amplification of thrombin generation through the intrinsic pathway, contributing significantly to the growth and stabilization of a thrombus. However, its role in initial hemostasis, which is primarily driven by the tissue factor-dependent extrinsic pathway, is considered to be minor. This distinction forms the rationale for targeting FXIa to prevent thrombosis with a potentially lower bleeding risk.
Figure 1: Mechanism of Action of this compound in the Coagulation Cascade.
Clinical Development in Stroke Prevention
The clinical development of asundexian for stroke prevention has been primarily focused on patients with non-cardioembolic ischemic stroke. The OCEANIC program, which includes the OCEANIC-STROKE and the now-terminated OCEANIC-AF trials, represents the cornerstone of its late-stage development.
The OCEANIC-STROKE Phase III Trial
The OCEANIC-STROKE trial was a large-scale, pivotal study designed to evaluate the efficacy and safety of asundexian for the prevention of recurrent ischemic stroke.
Key Findings (Topline Results):
Bayer announced in November 2025 that the OCEANIC-STROKE study met its primary efficacy and safety endpoints.
-
Efficacy: Asundexian 50 mg once daily, in combination with antiplatelet therapy, significantly reduced the risk of ischemic stroke compared to placebo with antiplatelet therapy.
-
Safety: There was no significant increase in the risk of ISTH (International Society on Thrombosis and Haemostasis) major bleeding in patients treated with asundexian compared to placebo.
Detailed quantitative results from the OCEANIC-STROKE trial are anticipated to be presented at an upcoming scientific congress.
The PACIFIC-STROKE Phase IIb Trial
The PACIFIC-STROKE trial was a dose-finding study that informed the design of the OCEANIC-STROKE trial.
Data Presentation:
Table 1: Efficacy Outcomes in the PACIFIC-STROKE Trial
| Outcome | Placebo (n=456) | Asundexian 10 mg (n=455) | Asundexian 20 mg (n=450) | Asundexian 50 mg (n=447) |
| Ischemic Stroke or Covert Brain Infarct (6 mo) | 19.1% | 18.9% | 22.0% | 20.1% |
| Recurrent Ischemic Stroke or TIA (median 10.6 mo) | 8.3% | 7.7% | 6.2% | 5.4% |
| HR for Ischemic Stroke or TIA (vs. Placebo) | - | 0.92 (95% CI: 0.63-1.35) | 0.74 (95% CI: 0.49-1.12) | 0.64 (95% CI: 0.41-0.98) |
Table 2: Safety Outcomes in the PACIFIC-STROKE Trial
| Outcome | Placebo (n=456) | Asundexian 10 mg (n=455) | Asundexian 20 mg (n=450) | Asundexian 50 mg (n=447) |
| Major or CRNM* Bleeding (ISTH Criteria) | 2.4% | 4.3% | 3.1% | 4.3% |
*CRNM: Clinically Relevant Non-Major
Experimental Protocols
OCEANIC-STROKE Trial Protocol Overview
Figure 2: Experimental Workflow of the OCEANIC-STROKE Trial.
Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase III study.
Patient Population: Over 12,300 patients with a recent non-cardioembolic ischemic stroke or high-risk transient ischemic attack (TIA).
Inclusion Criteria (abbreviated):
-
Age ≥18 years.
-
Acute non-cardioembolic ischemic stroke or high-risk TIA.
-
Evidence of systemic or cerebrovascular atherosclerosis.
Treatment Arms:
-
This compound 50 mg orally, once daily, in combination with standard-of-care antiplatelet therapy.
-
Placebo orally, once daily, in combination with standard-of-care antiplatelet therapy.
Primary Endpoints:
-
Efficacy: Time to the first occurrence of ischemic stroke.
-
Safety: Time to the first occurrence of major bleeding according to the ISTH criteria.
Duration: The study was event-driven, continuing until a prespecified number of primary efficacy events occurred. Participants were treated for at least 3 months and up to 31 months.
PACIFIC-STROKE Trial Protocol Overview
Study Design: A prospective, randomized, double-blind, placebo-controlled, dose-ranging Phase IIb study.
Patient Population: 1,808 patients with an acute non-cardioembolic ischemic stroke within 48 hours of symptom onset.
Inclusion Criteria (abbreviated):
-
Age ≥45 years.
-
Non-cardioembolic ischemic stroke with persistent symptoms for ≥24 hours or acute brain infarction on imaging.
-
Intention to treat with antiplatelet therapy.
Treatment Arms:
-
This compound 10 mg orally, once daily.
-
This compound 20 mg orally, once daily.
-
This compound 50 mg orally, once daily.
-
Placebo orally, once daily. All patients also received standard antiplatelet therapy.
Primary Endpoints:
-
Efficacy: Composite of ischemic stroke or covert brain infarct detected by MRI at 6 months.
-
Safety: Major or clinically relevant non-major bleeding (ISTH criteria).
Duration: 6 to 12 months of treatment.
Conclusion and Future Directions
The positive topline results from the OCEANIC-STROKE trial suggest that this compound, through its targeted inhibition of Factor XIa, may represent a significant advancement in the secondary prevention of ischemic stroke. By potentially uncoupling antithrombotic efficacy from bleeding risk, asundexian could address a major unmet need for safer and more effective stroke prevention strategies. The full data from OCEANIC-STROKE will be critical in fully defining the benefit-risk profile of asundexian in this patient population and will be essential for guiding its potential integration into clinical practice. Further research may also explore its utility in other patient populations at high risk for thromboembolic events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bayer’s Asundexian Met Primary Efficacy and Safety Endpoints in Landmark Phase III OCEANIC-STROKE Study in Secondary Stroke Prevention | Morningstar [morningstar.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing (R)-Asundexian Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Asundexian is an orally bioavailable, potent, and selective small-molecule inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a key component of the intrinsic coagulation pathway, which is implicated in the propagation of thrombosis but plays a minor role in hemostasis.[1][3] This profile makes FXIa an attractive target for developing antithrombotic agents with a potentially lower risk of bleeding compared to conventional anticoagulants.[3] These application notes provide detailed protocols for assessing the in vivo efficacy and safety of this compound in established rabbit models of thrombosis and hemostasis.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
This compound selectively inhibits FXIa, interrupting the amplification of the coagulation cascade that leads to thrombus formation. By targeting a factor upstream in the intrinsic pathway, this compound is hypothesized to attenuate pathological thrombosis without significantly impairing the initial stages of hemostasis, which are primarily driven by the extrinsic (tissue factor) pathway.
References
Application Notes and Protocols: (R)-Asundexian in Combination with Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical studies investigating the efficacy and safety of (R)-Asundexian, an oral Factor XIa (FXIa) inhibitor, when used in combination with antiplatelet therapy. The information is intended to guide researchers and drug development professionals in understanding the therapeutic potential and experimental protocols related to this novel anticoagulant.
Mechanism of Action: Targeted Inhibition of the Intrinsic Coagulation Pathway
This compound is a direct, reversible inhibitor of activated Factor XI (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa, asundexian is designed to prevent pathologic thrombus formation with a potentially lower risk of bleeding compared to conventional anticoagulants that target downstream factors in the common pathway.[1][2] The intrinsic pathway, initiated by contact activation, is a significant contributor to thrombus growth and stabilization but is thought to play a lesser role in initial hemostasis following tissue injury.[1] This targeted approach aims to uncouple antithrombotic efficacy from bleeding risk, a major challenge with current anticoagulant therapies when combined with antiplatelet agents.[3]
Clinical Studies Summary
Two key clinical trial programs, PACIFIC and OCEANIC, have evaluated asundexian in combination with antiplatelet therapy in different patient populations.
PACIFIC-AMI: Acute Myocardial Infarction
The Phase 2 PACIFIC-AMI trial investigated the safety and efficacy of three different doses of asundexian added to dual antiplatelet therapy (DAPT) in patients following an acute myocardial infarction (AMI).
Quantitative Data Summary
| Outcome | Asundexian 10 mg (n=397) | Asundexian 20 mg (n=401) | Asundexian 50 mg (n=402) | Placebo (n=401) | Pooled Asundexian vs. Placebo (HR [90% CI]) |
| Main Safety Outcome (BARC type 2, 3, or 5 bleeding) | 30 (7.6%) | 32 (8.1%) | 42 (10.5%) | 36 (9.0%) | 0.98 (0.71-1.35) |
| Efficacy Outcome (CV death, MI, stroke, or stent thrombosis) | 27 (6.8%) | 24 (6.0%) | 22 (5.5%) | 22 (5.5%) | 1.05 (0.69-1.61)¹ |
| FXIa Inhibition at 4 weeks | >70% | >80% | >90% | - | - |
¹Comparing pooled asundexian 20 and 50 mg doses with placebo.
Experimental Protocol: PACIFIC-AMI
-
Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, dose-finding Phase 2 trial.
-
Patient Population: 1601 patients with a recent acute MI who were planned to be treated with DAPT (aspirin plus a P2Y12 inhibitor).
-
Intervention: Patients were randomized within 5 days of their qualifying MI to receive once-daily oral asundexian (10 mg, 20 mg, or 50 mg) or placebo, in addition to DAPT, for 6 to 12 months.
-
Primary Safety Outcome: The main safety outcome was a composite of Bleeding Academic Research Consortium (BARC) type 2, 3, or 5 bleeding.
-
Primary Efficacy Outcome: The prespecified efficacy outcome was a composite of cardiovascular death, MI, stroke, or stent thrombosis.
-
Pharmacodynamic Assessment: The effect of asundexian on FXIa inhibition was assessed at 4 weeks.
OCEANIC-STROKE: Secondary Stroke Prevention
The Phase 3 OCEANIC-STROKE trial evaluated the efficacy and safety of asundexian in combination with antiplatelet therapy for the prevention of recurrent stroke in patients who had experienced a non-cardioembolic ischemic stroke or a high-risk transient ischemic attack (TIA).
Quantitative Data Summary
Detailed quantitative results from the OCEANIC-STROKE trial are pending presentation at an upcoming scientific congress. The top-line results are summarized below.
| Outcome | Asundexian 50 mg + Antiplatelet Therapy | Placebo + Antiplatelet Therapy |
| Primary Efficacy Endpoint (Ischemic Stroke) | Significantly reduced risk | - |
| Primary Safety Endpoint (ISTH Major Bleeding) | No significant increase in risk | - |
Experimental Protocol: OCEANIC-STROKE
-
Study Design: A multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, event-driven Phase 3 study.
-
Patient Population: Over 12,300 patients with a history of non-cardioembolic ischemic stroke or high-risk TIA.
-
Intervention: Patients were randomized to receive once-daily oral asundexian 50 mg or placebo, in combination with standard antiplatelet therapy.
-
Primary Efficacy Endpoint: The primary efficacy endpoint was the time to the first occurrence of ischemic stroke.
-
Primary Safety Endpoint: The primary safety endpoint was the incidence of International Society on Thrombosis and Haemostasis (ISTH) major bleeding.
Conclusions and Future Directions
The PACIFIC-AMI study demonstrated that asundexian, when added to DAPT, resulted in a dose-dependent inhibition of FXIa without a significant increase in bleeding. The OCEANIC-STROKE trial showed that asundexian 50 mg significantly reduced the risk of recurrent ischemic stroke compared to placebo when added to antiplatelet therapy, without an increased risk of major bleeding.
These findings support the continued investigation of asundexian as a novel antithrombotic agent that may offer a favorable benefit-risk profile in patients requiring both antiplatelet and anticoagulant therapy. The full results of the OCEANIC-STROKE trial are eagerly awaited to further delineate the role of asundexian in secondary stroke prevention. Future research may also explore the utility of asundexian in other thrombotic conditions where a safer anticoagulant is needed.
References
Application Notes and Protocols: (R)-Asundexian in the FeCl2-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ferric chloride (FeCl2)-induced thrombosis model is a widely utilized in vivo assay for evaluating the efficacy of antithrombotic agents. This model mimics aspects of arterial thrombosis initiated by endothelial injury, providing a robust and reproducible method for preclinical drug development. (R)-Asundexian (BAY 2433334) is a potent and selective oral inhibitor of Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade. Targeting FXIa is a promising therapeutic strategy aiming to uncouple antithrombotic efficacy from bleeding risk, as FXIa is thought to play a more significant role in thrombus propagation than in hemostasis.[1][2] These application notes provide detailed protocols for the FeCl2-induced thrombosis model and summarize the preclinical efficacy of this compound.
Mechanism of Action: FeCl2-Induced Thrombosis and this compound
The application of FeCl2 to the adventitial surface of an artery induces oxidative stress and endothelial injury. This injury is not a simple denudation of the endothelium but a more complex process involving the generation of reactive oxygen species. Recent studies suggest that the initial steps involve red blood cells (RBCs) adhering to the "activated" but intact endothelium.[3] These adherent RBCs, along with the formation of ferric ion-filled spherical bodies on the endothelial surface that are rich in tissue factor, are thought to initiate platelet adhesion and aggregation, leading to thrombus formation.
This compound exerts its antithrombotic effect by directly and selectively inhibiting FXIa. FXIa is activated by Factor XIIa in the contact activation (intrinsic) pathway. Activated FXIa then proteolytically activates Factor IX, leading to a cascade of reactions that culminate in the generation of thrombin and the formation of a stable fibrin clot. By inhibiting FXIa, this compound effectively dampens the propagation of the coagulation cascade, thereby reducing thrombus formation.
Signaling Pathways
Experimental Protocols
FeCl2-Induced Carotid Artery Thrombosis Model in Rabbits
This protocol is adapted from preclinical studies evaluating this compound.
Materials:
-
Male New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, retractors)
-
Doppler flow probe
-
Ferric chloride (FeCl2) solution (e.g., 20% w/v in distilled water)
-
Filter paper strips (e.g., 2 x 5 mm)
-
Saline solution
-
This compound or vehicle control
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit using an appropriate anesthetic regimen.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
Gently isolate a segment of the carotid artery, taking care to avoid damage to the surrounding nerves and vessels.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the intended route (e.g., intravenous bolus, oral gavage) at the desired time point before FeCl2 application.
-
-
Baseline Blood Flow Measurement:
-
Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.
-
-
Induction of Thrombosis:
-
Soak a filter paper strip in the FeCl2 solution.
-
Apply the saturated filter paper to the adventitial surface of the isolated carotid artery segment for a standardized duration (e.g., 10 minutes).
-
After the application period, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint Measurement:
-
Continuously monitor blood flow using the Doppler probe until complete occlusion (zero blood flow) occurs or for a predetermined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion (TTO).
-
After the observation period, euthanize the animal and carefully excise the thrombosed arterial segment.
-
Measure the weight of the thrombus.
-
Experimental Workflow
Data Presentation
Efficacy of this compound in the Rabbit FeCl2-Induced Venous Thrombosis Model
| Administration Route | Dose (mg/kg) | Mean Thrombus Weight (mg ± SEM) | Thrombus Weight Reduction (%) |
| Intravenous | Vehicle | 6.1 ± 1.6 | - |
| 0.6 | 4.5 ± 1.2 | 25 | |
| 2 | 1.6 ± 0.5 | 74 | |
| 6 | 0.6 ± 0.6 | 90 |
Data adapted from preclinical studies.
Efficacy of this compound in the Rabbit FeCl2-Induced Arterial Thrombosis Model
| Administration Route | Dose (mg/kg) | Thrombus Weight Reduction (%) |
| Oral | 10 | 16 |
| 20 | 39 |
Data adapted from preclinical studies.
Discussion and Conclusion
The FeCl2-induced thrombosis model is a valuable tool for the preclinical evaluation of novel antithrombotic agents like this compound. The data presented demonstrate that this compound effectively reduces thrombus formation in a dose-dependent manner in both venous and arterial thrombosis models. Notably, preclinical studies have shown that the antithrombotic efficacy of this compound is not associated with an increase in bleeding time, supporting the hypothesis that targeting FXIa may offer a safer therapeutic window compared to traditional anticoagulants.
These application notes provide a framework for researchers to utilize the FeCl2-induced thrombosis model for the investigation of FXIa inhibitors and other antithrombotic compounds. The detailed protocols and summarized data for this compound serve as a valuable resource for designing and interpreting preclinical studies in the field of thrombosis and hemostasis.
References
- 1. Inhibitors of blood coagulation factors Xa and IIa synergize to reduce thrombus weight and thrombin generation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Asundexian and Coagulation Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Factor XIa inhibitor, (R)-asundexian. The following information addresses common issues related to the interference of this compound with routine coagulation tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the coagulation cascade?
A1: this compound is an oral, direct, and selective inhibitor of activated Factor XI (FXIa).[1][2] By targeting FXIa, asundexian specifically blocks the intrinsic pathway of the coagulation cascade.[1][3] This pathway is crucial for the amplification of thrombin generation and the formation of a stable thrombus.[4] Unlike traditional anticoagulants that target downstream factors like Factor Xa or thrombin, asundexian's mechanism is thought to preserve initial hemostasis, potentially offering a better safety profile with a reduced risk of bleeding.
Q2: Which routine coagulation tests are affected by this compound?
A2: this compound primarily affects coagulation tests that assess the intrinsic pathway. The most significantly impacted test is the activated Partial Thromboplastin Time (aPTT), which shows a dose-dependent prolongation in the presence of asundexian. Conversely, this compound has little to no effect on the Prothrombin Time (PT) or the International Normalized Ratio (INR), as these tests primarily evaluate the extrinsic and common pathways of coagulation.
Q3: What is the expected extent of aPTT prolongation with this compound?
A3: The prolongation of aPTT is directly proportional to the plasma concentration of this compound. However, the degree of prolongation can vary depending on the specific aPTT reagent and analytical system used in the laboratory. Below is a summary of in-vitro data showing the effect of different this compound concentrations on aPTT ratios with various reagents.
Data Presentation
Table 1: In-Vitro Effect of this compound on aPTT Ratio with Different Reagents
| This compound Concentration (ng/mL) | aPTT Ratio (Dade® Actin® FS) | aPTT Ratio (STA®-C.K. Prest®) | aPTT Ratio (STA®-PTT Automate 5) | aPTT Ratio (HemosIL® SynthASil) |
| 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 500 | ~1.3 | ~1.4 | ~1.2 | ~1.5 |
| 1000 | ~1.6 | ~1.8 | ~1.4 | ~1.9 |
| 1500 | ~1.9 | ~2.2 | ~1.6 | ~2.2 |
| 2000 | ~2.2 | ~2.6 | ~1.8 | ~2.5 |
Data compiled from in-vitro studies spiking normal pooled plasma with this compound. The aPTT ratio is calculated by dividing the aPTT result in the presence of asundexian by the baseline aPTT result.
Troubleshooting Guide
Issue 1: Unexpectedly prolonged aPTT in a sample from a patient on an unknown anticoagulant.
-
Possible Cause: The patient may be receiving this compound or another FXIa inhibitor.
-
Troubleshooting Steps:
-
Review the patient's medication history if possible.
-
Perform a PT/INR test. A normal PT/INR with a prolonged aPTT is characteristic of FXIa inhibitor activity.
-
If a FXIa inhibitor is suspected, consider using a chromogenic anti-FXIa assay for quantitative measurement, if available.
-
Communicate with the clinician to correlate the laboratory findings with the patient's clinical status and treatment.
-
Issue 2: Variability in aPTT results for quality control samples containing this compound.
-
Possible Cause: Different lots of aPTT reagents or different analytical platforms can exhibit varying sensitivity to FXIa inhibitors.
-
Troubleshooting Steps:
-
Document the specific aPTT reagent (manufacturer and lot number) and analyzer used for each test run.
-
If switching to a new reagent lot, perform a validation study to assess its responsiveness to this compound.
-
Establish laboratory-specific reference ranges and quality control limits for samples containing this compound.
-
If consistent variability is observed, consider using a more specific assay for monitoring, such as an anti-FXIa assay.
-
Issue 3: Falsely low results in one-stage clotting factor assays for intrinsic pathway factors (e.g., FVIII, FIX, FXI, FXII).
-
Possible Cause: this compound can interfere with aPTT-based one-stage factor assays, leading to an underestimation of factor activity.
-
Troubleshooting Steps:
-
Be aware that at therapeutic concentrations, this compound may modestly decrease the measured activity of intrinsic pathway factors.
-
If a clinically significant factor deficiency is suspected in a patient taking this compound, consider using a chromogenic factor assay, which is less likely to be affected by this interference.
-
For FXI activity measurement, a chromogenic assay is recommended to avoid the confounding effect of the inhibitor.
-
Experimental Protocols
Methodology for In-Vitro aPTT Measurement with this compound
-
Preparation of Spiked Plasma Samples:
-
Obtain normal pooled plasma (NPP) from a commercial source or by pooling plasma from at least 20 healthy donors.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the NPP with varying concentrations of this compound (e.g., 0 to 2000 ng/mL). Ensure the final solvent concentration is minimal and consistent across all samples, including a vehicle control.
-
Incubate the spiked plasma samples at 37°C for a specified period to allow for inhibitor-protein binding.
-
-
aPTT Assay Procedure:
-
Perform the aPTT assay on a validated coagulation analyzer according to the manufacturer's instructions for the chosen aPTT reagent.
-
The general principle involves incubating the spiked plasma sample with an aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) at 37°C.
-
After the incubation period, calcium chloride is added to initiate clot formation, and the time to clot is measured.
-
Record the clotting time in seconds.
-
-
Data Analysis:
-
Calculate the aPTT ratio for each concentration of this compound by dividing the clotting time of the spiked sample by the clotting time of the control (0 ng/mL) sample.
-
Plot the aPTT ratio against the this compound concentration to visualize the dose-response relationship.
-
Mandatory Visualizations
Caption: Coagulation cascade showing this compound's inhibition of FXIa.
Caption: Workflow for in-vitro aPTT testing with this compound.
References
- 1. Asundexian in atrial fibrillation: A predictable failure based on... - Donis N - 2715143 - Jun 23 2024 [academy.isth.org]
- 2. Impact of asundexian on a panel of coagulation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with (R)-Asundexian in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with (R)-Asundexian in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in 100% DMSO.[2] Ensure the compound is completely dissolved by gentle vortexing or brief sonication.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds like this compound. The abrupt change in solvent polarity from DMSO to the aqueous medium drastically reduces the compound's solubility, leading to precipitation.
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of your medium, perform an intermediate dilution in a smaller volume of pre-warmed (37°C) medium. Gently vortex this intermediate dilution and then add it to the final volume.[3][4]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[4] You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and cell health. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold solution can decrease the solubility of the compound.
Q3: I am observing a fine, crystalline precipitate in my cell culture wells after a few hours of incubation with this compound. What could be the cause?
A3: Delayed precipitation can occur for a few reasons:
-
Compound Instability: The compound may be unstable in the aqueous, physiological pH environment of the cell culture medium and could be degrading into a less soluble form over time.
-
Interaction with Media Components: this compound might be interacting with components in the serum or the medium itself, leading to the formation of an insoluble complex.
-
Exceeding Saturation Solubility: The concentration of this compound in the final assay medium may be above its saturation solubility, even if it does not precipitate immediately.
To address this, consider reducing the final concentration of this compound in your assay. You can also assess the compound's stability by incubating it in the cell culture medium for the duration of your experiment and analyzing for degradation products using techniques like HPLC.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the most common choice, other organic solvents like ethanol may be suitable for some compounds. However, their compatibility with your specific cell line must be verified, as they can be more toxic than DMSO. It is crucial to perform a vehicle control to assess the effect of the solvent on your experimental system.
Troubleshooting Guides
Issue: Precipitate Formation During Stock Solution Dilution
This guide will help you troubleshoot and overcome the issue of this compound precipitating out of solution when diluting your DMSO stock in aqueous buffers or cell culture media.
Caption: A workflow for troubleshooting this compound precipitation during dilution.
Issue: Unexpected or Inconsistent Assay Results
Poor solubility of this compound can lead to inaccurate and irreproducible results in in vitro assays. This guide provides a logical approach to investigate if solubility is the root cause.
Caption: A logical diagram for troubleshooting inconsistent assay results.
Data Presentation
The following table provides a general overview of the solubility of poorly water-soluble compounds in common laboratory solvents. Note that these are illustrative values and the actual solubility of this compound should be experimentally determined.
| Solvent | Typical Solubility for a Poorly Soluble Compound | Class | Notes |
| Water | < 0.1 mg/mL | - | Often requires solubilization aids. |
| Phosphate-Buffered Saline (PBS) | < 0.1 mg/mL | - | Similar to water; pH can influence solubility. |
| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | 2 | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | 1-10 mg/mL | 3 | Can be used as a co-solvent, but potential for cell toxicity. |
| Methanol | 1-10 mg/mL | 2 | Generally more toxic to cells than ethanol. |
| Polyethylene Glycol 400 (PEG 400) | 1-10 mg/mL | 3 | A less common but potentially useful co-solvent for in vitro assays. |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol details a stepwise dilution method to minimize precipitation of this compound when preparing working solutions for cell-based assays.
Caption: Workflow for preparing this compound working solutions.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight of Asundexian is 592.9 g/mol ).
-
Add the appropriate volume of 100% DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved. Store this stock solution at -20°C or -80°C for long-term storage.
-
-
Prepare Working Solutions (Example for a final concentration of 10 µM in a 100 µL final assay volume):
-
Pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution: In a sterile microcentrifuge tube, add 2 µL of the 10 mM this compound stock solution to 98 µL of pre-warmed medium. This creates a 200 µM intermediate solution with 2% DMSO. Mix immediately by gentle vortexing.
-
Final Dilution: Add 5 µL of the 200 µM intermediate solution to 95 µL of medium in your cell culture plate well. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Note: Always include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration to account for any solvent effects on the cells.
References
Navigating (R)-Asundexian Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting and addressing unexpected results in their (R)-Asundexian studies.
Frequently Asked Questions (FAQs)
This section addresses common questions arising from the clinical development of asundexian, particularly concerning the divergent outcomes of major clinical trials.
Q1: Why was the OCEANIC-AF trial stopped prematurely for inferior efficacy?
A1: The Phase III OCEANIC-AF trial, which compared asundexian (50 mg once daily) to the Factor Xa inhibitor apixaban in patients with atrial fibrillation (AF), was terminated early due to a higher incidence of the primary efficacy endpoint of stroke or systemic embolism in the asundexian group.[1] At the time of termination, 1.3% of patients receiving asundexian had experienced a stroke or systemic embolism compared to 0.4% of patients receiving apixaban.[2][3] Interestingly, major bleeding events were less frequent with asundexian (0.2%) compared to apixaban (0.7%).[4]
Q2: What are the current hypotheses for the unexpected outcome in the OCEANIC-AF trial?
A2: Several hypotheses have been proposed to explain the inferior efficacy of asundexian in the OCEANIC-AF trial. One prominent theory is that the 50 mg daily dose, while achieving approximately 94% inhibition of Factor XIa (FXIa) at peak concentrations, may not have been sufficient to prevent thromboembolism in the high-risk AF population.[3] It has been suggested that near-complete (>99%) and sustained FXIa inhibition might be necessary for effective stroke prevention in these patients. Another consideration is the patient population itself; a subgroup analysis of the OCEANIC-AF trial indicated that patients who were oral anticoagulant (OAC)-naive had a smaller increase in stroke or systemic embolism with asundexian compared to OAC-experienced patients, suggesting that prior treatment history may influence outcomes.
Q3: How do the results of the OCEANIC-STROKE trial contrast with OCEANIC-AF?
A3: In contrast to the OCEANIC-AF trial, the Phase III OCEANIC-STROKE study yielded positive results. This trial evaluated asundexian (50 mg once daily) against placebo, both in combination with standard antiplatelet therapy, for the prevention of recurrent ischemic stroke in patients who had experienced a non-cardioembolic ischemic stroke or high-risk transient ischemic attack. The study met its primary efficacy endpoint, demonstrating a significant reduction in the risk of ischemic stroke with asundexian compared to placebo. Importantly, this was achieved without a significant increase in the rate of major bleeding.
Q4: What is the established mechanism of action for this compound?
A4: this compound is an oral, direct, and reversible small-molecule inhibitor of activated Factor XI (FXIa). FXIa is a key component of the intrinsic pathway of the coagulation cascade. By selectively inhibiting FXIa, asundexian is designed to prevent the propagation of thrombosis with a potentially lower impact on hemostasis, thereby aiming to reduce the risk of bleeding compared to broader-acting anticoagulants.
Troubleshooting Guides for Experimental Studies
This section provides practical guidance for researchers encountering unexpected results in their preclinical or in vitro experiments with asundexian.
Issue 1: Inconsistent or Lower-than-Expected FXIa Inhibition in In Vitro Assays
Potential Causes and Troubleshooting Steps:
-
Assay Sensitivity and Type:
-
Chromogenic vs. Clotting Assays: Be aware that different assay principles can yield varying results. Chromogenic assays directly measure the enzymatic activity of FXIa on a synthetic substrate, while clotting-based assays like the activated partial thromboplastin time (aPTT) measure the overall effect on coagulation. Asundexian demonstrates a concentration-dependent prolongation of aPTT.
-
Reagent Variability: The responsiveness of aPTT reagents to FXIa inhibitors can differ. If observing inconsistent results, consider testing different commercially available aPTT reagents.
-
-
Experimental Conditions:
-
Incubation Time: Ensure sufficient pre-incubation of asundexian with plasma or purified FXIa to allow for binding equilibrium to be reached.
-
pH and Temperature: Verify that the pH and temperature of your assay buffer are within the optimal range for FXIa activity and asundexian stability.
-
-
Compound Integrity:
-
Storage and Handling: Confirm that the asundexian stock solutions have been stored correctly and have not undergone degradation. Prepare fresh dilutions for each experiment.
-
Solubility: Ensure asundexian is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of its inhibitory potency.
-
Issue 2: Discrepancies Between In Vitro Potency and In Vivo Efficacy in Animal Models
Potential Causes and Troubleshooting Steps:
-
Pharmacokinetics and Metabolism:
-
Species Differences: Asundexian's pharmacokinetic and pharmacodynamic profiles can vary between species. For instance, it does not significantly affect aPTT in rodents. Rabbit models have been shown to be responsive.
-
Drug Metabolism: Asundexian is metabolized by carboxylesterase 1 and to a lesser extent by CYP3A4, and it is a substrate of P-glycoprotein (P-gp). The expression and activity of these enzymes and transporters can differ between animal species and strains, affecting drug exposure.
-
-
Animal Model Selection:
-
Thrombosis Induction Method: The method of inducing thrombosis (e.g., FeCl2 injury, arterio-venous shunt) can influence the relative contributions of different coagulation pathways. The efficacy of asundexian may vary depending on the specific model used.
-
Disease State: Preclinical models often use healthy animals, whereas human thrombosis typically occurs in the context of underlying vascular disease.
-
-
Dosing and Administration:
-
Bioavailability: Confirm the oral bioavailability of your asundexian formulation in the chosen animal model.
-
Dose Selection: Ensure that the doses administered are sufficient to achieve plasma concentrations that correlate with effective FXIa inhibition in that species.
-
Issue 3: Unexpected Bleeding in Preclinical Models
Potential Causes and Troubleshooting Steps:
-
Concomitant Medications:
-
Antiplatelet Agents: While preclinical studies have shown asundexian does not significantly increase bleeding time alone or in combination with antiplatelet drugs, high doses or specific experimental conditions could potentially unmask a bleeding risk.
-
Drug-Drug Interactions: Be mindful of potential interactions with other administered compounds that may affect coagulation or platelet function.
-
-
Surgical Trauma and Injury Models:
-
Model-Specific Bleeding: The type of bleeding model (e.g., ear, gum, liver injury) and the extent of surgical trauma can influence bleeding outcomes.
-
Hemostatic Challenge: Consider the severity of the hemostatic challenge in your model. While FXI has a minor role in initial hemostasis, its inhibition could become more relevant in situations of severe trauma.
-
-
Off-Target Effects at High Concentrations:
-
Selectivity: While asundexian is highly selective for FXIa, at very high concentrations, the potential for off-target effects on other proteases should be considered.
-
Data Presentation
Table 1: Key Efficacy and Safety Outcomes from Phase III Clinical Trials
| Trial | Patient Population | Comparator | Primary Efficacy Outcome (Event Rate) | Primary Safety Outcome (Major Bleeding Rate) |
| OCEANIC-AF | Atrial Fibrillation | Apixaban | Asundexian: 1.3% (Stroke/Systemic Embolism)Apixaban: 0.4% (Stroke/Systemic Embolism) | Asundexian: 0.2%Apixaban: 0.7% |
| OCEANIC-STROKE | Non-cardioembolic Ischemic Stroke/TIA | Placebo | Statistically significant reduction in ischemic stroke with asundexian vs. placebo | No significant increase in major bleeding with asundexian vs. placebo |
Table 2: Pharmacokinetic Parameters of Asundexian
| Parameter | Value |
| Time to Cmax (Median) | 3-4 hours (once daily dosing) |
| Metabolism | Predominantly via carboxylesterase 1, lesser extent via CYP3A4 |
| Transporters | Substrate of P-glycoprotein (P-gp) |
| Elimination | Primarily fecal |
| Food Effect | No significant effect on bioavailability |
Table 3: Effect of Co-administered Drugs on Asundexian Exposure
| Co-administered Drug(s) | Effect on Asundexian AUC |
| Itraconazole (Strong CYP3A4 and P-gp inhibitor) | Increased by 103% |
| Verapamil (Moderate CYP3A4 and P-gp inhibitor) | Increased by 75.6% |
| Fluconazole (Moderate CYP3A4 inhibitor) | No significant effect |
| Carbamazepine (CYP3A4 and P-gp inducer) | Decreased by 44.4% |
Experimental Protocols
Key In Vitro Assay: Factor XIa (FXIa) Inhibition Assay (Fluorimetric)
This protocol is a generalized representation based on published methodologies. Researchers should optimize specific conditions for their laboratory setup.
-
Reagents and Materials:
-
Purified human Factor XIa
-
Fluorogenic peptide substrate for FXIa (e.g., a substrate that releases aminomethylcoumarine (AMC))
-
Assay Buffer (e.g., Tris-buffered saline with bovine serum albumin)
-
This compound stock solution and serial dilutions
-
96-well black microplates
-
Fluorimetric plate reader
-
-
Procedure:
-
Add a defined amount of purified human FXIa to each well of the microplate.
-
Add serial dilutions of asundexian or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic FXIa substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of substrate cleavage for each concentration of asundexian.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the asundexian concentration.
-
Key In Vivo Model: Rabbit FeCl2-Induced Venous Thrombosis Model
This protocol is a generalized representation based on published methodologies. All animal procedures should be conducted under approved ethical guidelines.
-
Animal Preparation:
-
Anesthetize a rabbit according to institutional protocols.
-
Surgically expose a jugular vein.
-
-
Drug Administration:
-
Administer asundexian or vehicle control intravenously or orally at predetermined doses and time points before thrombosis induction.
-
-
Thrombosis Induction:
-
Place a filter paper saturated with a ferric chloride (FeCl2) solution onto the exposed vein for a defined period to induce endothelial injury.
-
-
Thrombus Evaluation:
-
After a set period of blood flow, isolate the injured venous segment.
-
Excise the thrombus and measure its wet weight.
-
-
Data Analysis:
-
Compare the mean thrombus weight in the asundexian-treated groups to the vehicle control group to determine the antithrombotic efficacy.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the coagulation cascade.
Caption: In vitro FXIa inhibition assay workflow.
Caption: Interpreting divergent clinical trial outcomes.
References
- 1. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 2. Exploring the therapeutic utility of the factor XIa inhibitor asundexian - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of the oral factor XIa inhibitor asundexian compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
Adjusting experimental protocols for (R)-Asundexian's mode of action
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the direct Factor XIa (FXIa) inhibitor, (R)-Asundexian.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is an oral, direct, and potent small-molecule inhibitor of activated Factor XI (FXIa).[1][2] By selectively binding to the active site of FXIa, it blocks the downstream amplification of the intrinsic coagulation cascade. This targeted inhibition is designed to prevent thrombosis with a potentially lower risk of bleeding compared to broader-acting anticoagulants.[3][4]
Q2: How does inhibiting FXIa affect the coagulation cascade?
A2: FXIa plays a crucial role in the propagation phase of blood coagulation by activating Factor IX. By inhibiting FXIa, this compound attenuates the generation of thrombin, a key enzyme responsible for fibrin clot formation. This selective inhibition of the intrinsic pathway is thought to have a minimal impact on hemostasis, which is primarily initiated by the extrinsic (tissue factor) pathway.[5]
Q3: What are the key in vitro assays to characterize the activity of this compound?
A3: The primary in vitro assays to characterize this compound's activity include:
-
Chromogenic FXIa Activity Assay: To directly measure the inhibition of FXIa enzymatic activity.
-
Activated Partial Thromboplastin Time (aPTT) Assay: To assess the effect on the intrinsic and common pathways of coagulation.
-
Thrombin Generation Assay (TGA): To evaluate the overall impact on thrombin generation in plasma.
Q4: What are the expected results in preclinical models?
A4: In preclinical studies, this compound has been shown to dose-dependently reduce thrombus formation in both arterial and venous thrombosis models without significantly increasing bleeding time.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of Asundexian
| Parameter | Species | Matrix | Value |
| IC50 vs. FXIa | Human | Buffer | 30 nM |
| Human | Plasma | 0.14 µM | |
| Rabbit | Plasma | 0.54 µM |
Data sourced from preclinical pharmacology studies.
Table 2: In Vivo Antithrombotic Efficacy of Asundexian in a Rabbit Model of Arterial Thrombosis
| Treatment Group | Dose (mg/kg, i.v.) | Thrombus Weight (mg, mean ± SEM) | % Reduction vs. Control |
| Control | - | 18.7 ± 1.1 | - |
| Asundexian | 0.6 | 14.0 ± 1.8 | 25% |
| Asundexian | 20 | 2.2 ± 0.6 | 88% |
Data represents the effect of intravenous administration of Asundexian on FeCl2-induced thrombus formation in the rabbit carotid artery.
Experimental Protocols & Troubleshooting Guides
Chromogenic Factor XIa Activity Assay
Methodology:
This assay measures the ability of this compound to inhibit the enzymatic activity of purified human FXIa. The assay principle involves the cleavage of a chromogenic substrate by FXIa, which releases a colored product (p-nitroaniline), measured spectrophotometrically at 405 nm. The reduction in color development in the presence of this compound is proportional to its inhibitory activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Reconstitute purified human FXIa and a chromogenic substrate specific for FXIa according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of FXIa to wells containing either buffer (control) or varying concentrations of this compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance over time) for each concentration of this compound.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | Substrate auto-hydrolysis; Contaminated reagents. | Prepare fresh substrate solution; Use high-purity water and reagents. |
| Low signal-to-noise ratio | Insufficient enzyme activity; Incorrect buffer pH or ionic strength. | Use a higher concentration of FXIa (within the linear range); Optimize buffer conditions. |
| Inconsistent replicates | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes; Ensure uniform temperature across the microplate. |
| IC50 value out of expected range | Incorrect inhibitor concentration; Inaccurate serial dilutions. | Verify the concentration of the stock solution; Prepare fresh dilutions. |
Activated Partial Thromboplastin Time (aPTT) Assay
Methodology:
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time to clot formation after the addition of a contact activator (e.g., silica, ellagic acid) and calcium to platelet-poor plasma. FXIa inhibitors like this compound are expected to prolong the aPTT.
Detailed Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Prepare platelet-poor plasma (PPP) by double centrifugation.
-
Spike the PPP with varying concentrations of this compound or a vehicle control.
-
-
Assay Procedure:
-
Pre-warm the PPP samples and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix the PPP sample with the aPTT reagent (containing a contact activator and phospholipids).
-
Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed calcium chloride.
-
The coagulometer will automatically measure the time to clot formation.
-
-
Data Analysis:
-
Record the clotting time in seconds.
-
Compare the aPTT of samples containing this compound to the vehicle control.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Prolonged aPTT in control samples | Factor deficiency in plasma; Contamination with other anticoagulants. | Use commercially available normal pooled plasma; Ensure proper sample collection and handling. |
| Shortened aPTT | Pre-analytical activation of coagulation; Contamination with tissue thromboplastin. | Use proper venipuncture technique; Avoid excessive agitation of the blood sample. |
| High variability between replicates | Instrument malfunction; Reagent instability. | Perform instrument quality control checks; Use fresh, properly stored reagents. |
| Unexpectedly low prolongation with this compound | Incorrect inhibitor concentration; Reagent insensitivity to FXIa inhibition. | Verify inhibitor concentrations; Use an aPTT reagent known to be sensitive to FXIa inhibitors. |
Visualizations
Caption: this compound inhibits FXIa in the intrinsic pathway.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and safety of asundexian in healthy Chinese and Japanese volunteers, and comparison with Caucasian data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. aijourn.com [aijourn.com]
Asundexian OCEANIC-AF Trial: A Technical Deep Dive into Efficacy Failure
Technical Support Center – Troubleshooting Guide & FAQs
For researchers, scientists, and drug development professionals, the premature termination of the OCEANIC-AF clinical trial for Asundexian due to lack of efficacy raises critical questions. This guide provides a detailed analysis of the trial's outcomes, methodologies, and potential reasons for its failure to demonstrate non-inferiority to apixaban for stroke prevention in patients with atrial fibrillation.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the early termination of the OCEANIC-AF trial?
The OCEANIC-AF trial was stopped prematurely based on the recommendation of the study's Independent Data Monitoring Committee (IDMC).[1][2][3][4] The IDMC's decision was prompted by data showing that Asundexian was not only non-inferior but was associated with a higher incidence of the primary efficacy endpoint—stroke and systemic embolism—compared to the control arm, apixaban.[5]
Q2: How did the efficacy of Asundexian compare to apixaban in the trial?
Asundexian demonstrated inferior efficacy in preventing stroke and systemic embolism compared to apixaban. The trial data revealed a significantly higher risk of these events in the Asundexian group. Specifically, the hazard ratio for the primary efficacy endpoint was 3.79 (95% CI: 2.46–5.83), indicating a nearly four-fold increased risk for patients receiving Asundexian.
Q3: What was the safety profile of Asundexian in the OCEANIC-AF trial?
While failing on efficacy, Asundexian did show a favorable safety profile with respect to bleeding. The trial's primary safety endpoint, major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH), occurred less frequently in the Asundexian group compared to the apixaban group. The hazard ratio for major bleeding was 0.32 (95% CI: 0.18–0.55), indicating a significant reduction in bleeding risk with Asundexian.
Q4: What are the potential scientific reasons for Asundexian's failure to show efficacy?
While the exact reasons are still under investigation, several hypotheses have been proposed by investigators:
-
Inadequate Dosage: The 50 mg once-daily dose of Asundexian may have been insufficient to achieve the necessary level of Factor XIa inhibition for effective stroke prevention in the atrial fibrillation population. A pharmacodynamic analysis showed that the level of Factor XIa inhibition at trough was similar in patients who experienced an efficacy event and those who did not.
-
Mechanism of Action: Asundexian is a Factor XIa inhibitor, which targets the intrinsic pathway of coagulation. While this mechanism is thought to uncouple thrombosis from hemostasis (leading to less bleeding), it may not be as critical as inhibiting Factor Xa (the target of apixaban) for preventing the specific type of thrombosis that leads to strokes in patients with atrial fibrillation.
-
Patient Population: A post-hoc analysis suggested that the difference in efficacy was more pronounced in patients who had previously been treated with oral anticoagulants (OACs) compared to OAC-naïve patients. This could suggest that a different therapeutic approach is needed for patients already managed on existing anticoagulants.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes of the OCEANIC-AF trial.
| Endpoint | Asundexian (n=7415) | Apixaban (n=7395) | Hazard Ratio (95% CI) |
| Primary Efficacy Endpoint | |||
| Stroke or Systemic Embolism | 98 (1.3%) | 26 (0.4%) | 3.79 (2.46–5.83) |
| Primary Safety Endpoint | |||
| ISTH Major Bleeding | 17 (0.2%) | 53 (0.7%) | 0.32 (0.18–0.55) |
| Other Endpoints | |||
| All-Cause Mortality | 0.8% | 1.0% | 0.84 (0.60–1.19) |
| Net Clinical Benefit* | 1.6% | 1.0% | 1.61 (1.21–2.15) |
*Composite of stroke, systemic embolism, or ISTH major bleeding.
Experimental Protocols
Trial Design:
The OCEANIC-AF trial was a Phase 3, international, double-blind, double-dummy, active-controlled, event-driven, randomized clinical trial.
-
Population: The study enrolled 14,810 patients with atrial fibrillation and an increased risk of stroke. Key inclusion criteria included a CHA₂DS₂-VASc score of ≥3 for men and ≥4 for women.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either Asundexian 50 mg once daily or the standard dose of apixaban (5 mg or 2.5 mg twice daily).
-
Primary Endpoints:
-
Efficacy: The primary efficacy endpoint was the time to the first occurrence of stroke or systemic embolism. The trial was designed to assess the non-inferiority of Asundexian to apixaban.
-
Safety: The primary safety endpoint was the incidence of major bleeding according to the ISTH criteria. The trial aimed to demonstrate the superiority of Asundexian over apixaban in terms of safety.
-
Visualizations
Caption: Simplified coagulation cascade showing the targets of Asundexian (Factor XIa) and Apixaban (Factor Xa).
Caption: Logical workflow of the OCEANIC-AF clinical trial from patient recruitment to the final outcome.
References
- 1. Asundexian’s Lack of Efficacy Sinks OCEANIC-AF | tctmd.com [tctmd.com]
- 2. hcplive.com [hcplive.com]
- 3. OCEANIC-AF study stopped early due to lack of efficacy [bayer.com]
- 4. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 5. Results of prematurely stopped OCEANIC-AF trial on asundexian in AF - - PACE-CME [pace-cme.org]
Potential off-target effects of (R)-Asundexian in research models
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using the Factor XIa (FXIa) inhibitor, (R)-Asundexian, in experimental models. While Asundexian is designed for high selectivity, unexpected results may arise from potential off-target effects. This resource is intended to help researchers identify and troubleshoot these possibilities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally administered, small molecule that acts as a direct, selective, and reversible inhibitor of activated Factor XI (FXIa).[1][2] FXIa is a serine protease that plays a key role in the intrinsic pathway of the coagulation cascade.[2] By inhibiting FXIa, Asundexian prevents the amplification of thrombin generation, thereby reducing the formation of pathological blood clots (thrombosis) with a potentially lower impact on hemostasis compared to anticoagulants that target Factor Xa or thrombin.[3][4]
Q2: My non-hematopoietic cells are showing an unexpected phenotype after Asundexian treatment. Could this be an off-target effect?
A2: While Asundexian is highly selective for FXIa, it is plausible that unexpected cellular phenotypes could arise from off-target interactions, particularly at high concentrations. Factor XIa inhibition itself can have effects beyond coagulation, potentially involving protease-activated receptor (PAR) signaling. If the observed phenotype is inconsistent with the known roles of the intrinsic coagulation pathway, consider performing a screen for off-target effects. A logical first step is to test for interactions with other serine proteases that share structural homology with FXIa.
Q3: I am observing unexpected changes in kinase-dependent signaling pathways. Does Asundexian have known kinase off-targets?
A3: There is no publicly available data suggesting that Asundexian is a potent kinase inhibitor. However, as a small molecule, off-target kinase activity cannot be entirely ruled out without specific testing. If your experimental results (e.g., changes in protein phosphorylation) suggest interference with a kinase pathway, it is advisable to perform a broad kinase profiling assay to determine if Asundexian interacts with specific kinases at the concentrations used in your experiments.
Q4: Can Asundexian interfere with my colorimetric or fluorometric assays?
A4: This is a possibility for any small molecule compound. Compound interference can occur through various mechanisms, including light absorption or fluorescence at the excitation/emission wavelengths of your assay, redox activity, or direct inhibition of reporter enzymes (e.g., luciferase, β-galactosidase). To rule this out, run a control experiment with all assay components, including Asundexian at the relevant concentration, but without the biological sample (e.g., cell lysate or enzyme). A signal in this control group indicates assay interference.
Troubleshooting Guides
Issue 1: Inconsistent Anticoagulant Effect in Animal Models
-
Problem: You observe a weaker or more variable anticoagulant effect (e.g., aPTT prolongation) in your animal model than expected from in vitro data.
-
Potential Cause: Species-specific differences in FXIa structure or plasma protein binding can affect Asundexian's potency. Preclinical studies have shown that Asundexian's effect on aPTT is present in humans and rabbits but not in rodents.
-
Troubleshooting Steps:
-
Verify Species Reactivity: Confirm from literature or perform in vitro tests (e.g., aPTT, thrombin generation) using plasma from your specific animal model to confirm Asundexian's activity.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentration of Asundexian in your animals to ensure that the exposure levels are sufficient and consistent with effective doses in other models.
-
Review Dosing Regimen: Ensure the dosing route and frequency are appropriate for the compound's half-life in the chosen species.
-
Issue 2: Unexpected Cellular Toxicity or Reduced Viability
-
Problem: You observe cytotoxicity in your cell-based assays at concentrations where the on-target effect (FXIa inhibition) should not impact viability.
-
Potential Cause: This could be an off-target effect on essential cellular machinery or pathways.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis for both the desired on-target activity and cytotoxicity to determine the therapeutic window.
-
Control Compound: Include a structurally distinct FXIa inhibitor as a control. If this compound does not cause similar toxicity at equivalent on-target inhibitory concentrations, it strengthens the hypothesis of an Asundexian-specific off-target effect.
-
Broad Off-Target Screening: If the issue persists and is critical to your research, consider screening Asundexian against a broad panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel) to identify potential off-target liabilities.
-
Quantitative Data on Selectivity
While comprehensive off-target data for this compound is proprietary, preclinical publications state it has high selectivity for FXIa. The following table presents hypothetical data, illustrating how the selectivity of an FXIa inhibitor like Asundexian might be presented. This data is for illustrative purposes only.
Table 1: Hypothetical Selectivity Profile of this compound Against Related Serine Proteases
| Target Enzyme | IC50 (nM) | Selectivity (Fold vs. FXIa) |
| Factor XIa (FXIa) | 5 | 1 |
| Factor Xa (FXa) | >10,000 | >2,000 |
| Thrombin (FIIa) | >15,000 | >3,000 |
| Factor VIIa (FVIIa) | >20,000 | >4,000 |
| Factor IXa (FIXa) | >10,000 | >2,000 |
| Factor XIIa (FXIIa) | 8,500 | 1,700 |
| Plasma Kallikrein | 5,000 | 1,000 |
| Activated Protein C (aPC) | >25,000 | >5,000 |
| Trypsin | >25,000 | >5,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Higher values indicate weaker inhibition.
Experimental Protocols
Protocol 1: Serine Protease Selectivity Panel (Enzymatic Assay)
This protocol describes a general method for assessing the selectivity of this compound against a panel of serine proteases.
-
Materials:
-
Recombinant human serine proteases (FXIa, FXa, Thrombin, etc.).
-
Corresponding chromogenic or fluorogenic substrates.
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl2 and BSA).
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Microplate reader.
-
-
Methodology:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 20 µL of each Asundexian dilution or vehicle control (buffer with DMSO).
-
Add 40 µL of the target enzyme solution (at a pre-determined concentration, e.g., 2x final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the corresponding chromogenic or fluorogenic substrate (at 2x final concentration).
-
Immediately begin kinetic reading on a microplate reader at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) for 10-30 minutes.
-
Calculate the reaction rate (V) from the linear portion of the progress curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the Asundexian concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental results.
Caption: Hypothetical off-target signaling pathway via a related serine protease.
References
Stabilizing (R)-Asundexian in solution for long-term experiments
Welcome to the Technical Support Center for (R)-Asundexian. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound in solution for long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It has a high solubility in DMSO, reported to be greater than or equal to 250 mg/mL. For in vitro biochemical assays, stock solutions in DMSO have been used to achieve final assay concentrations up to 50 µM.[1]
Q2: How should I store this compound stock solutions for long-term stability?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solutions. For long-term storage of up to 6 months, it is recommended to store aliquots at -80°C. For shorter-term storage of up to 1 month, -20°C is acceptable.[1] It is crucial to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.[2]
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific stability studies for this compound in various laboratory solvents are not extensively published, its chemical structure, which includes a benzamide group, suggests a susceptibility to hydrolysis, particularly under acidic or basic conditions.[3][4] In vivo, the primary metabolic pathways are amide hydrolysis and excretion of the unchanged drug, with oxidative biotransformation playing a minor role. To minimize chemical degradation in vitro, it is advisable to use high-purity, anhydrous solvents for stock solutions and to prepare aqueous working solutions fresh before each experiment.
Q4: What is a safe final concentration of DMSO for my cell-based experiments?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines. Concentrations between 0.1% and 0.5% are often tolerated by robust cell lines. It is always recommended to include a vehicle control with the same final DMSO concentration in your experiments to assess any potential effects on your specific cells.
Troubleshooting Guides
Issue 1: My this compound solution is cloudy or has formed a precipitate after dilution in an aqueous buffer.
This is a common issue for hydrophobic compounds like Asundexian when a concentrated DMSO stock is diluted into a physiological buffer (e.g., PBS, cell culture media).
| Possible Cause | Troubleshooting Steps |
| Exceeded Aqueous Solubility | The final concentration of Asundexian in the aqueous buffer may be too high. Solution: Try lowering the final concentration of the compound in your assay. |
| "Solvent Shock" | Rapidly changing the solvent from 100% DMSO to an aqueous environment can cause the compound to precipitate. Solution: Employ a step-wise dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of the pre-warmed (37°C) aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer while gently vortexing. |
| Low Temperature of Aqueous Buffer | Diluting into a cold buffer can decrease the solubility of the compound. Solution: Pre-warm your aqueous buffer to room temperature or 37°C before adding the Asundexian stock solution. |
| Incorrect Stock Solution Preparation | The compound may not be fully dissolved in the initial DMSO stock. Solution: Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle warming (to 37°C) or brief sonication can aid in dissolution. Visually inspect the stock solution for any particulate matter. |
Issue 2: I am observing a loss of activity or inconsistent results in my long-term experiments.
This may indicate degradation of this compound in your stock or working solutions.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | The compound may be degrading due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous experimental buffer over time. Solution: Prepare fresh working solutions from a new, properly stored aliquot of the DMSO stock for each experiment. Minimize the time the compound spends in aqueous buffer before use. To confirm degradation, you can perform an analytical check of your solution using HPLC to assess purity. |
| Adsorption to Container Surfaces | Hydrophobic compounds can adsorb to the surface of plastic or glass storage vials, leading to a decrease in the effective concentration. Solution: Consider using low-adhesion microcentrifuge tubes or glass vials with Teflon-lined caps for storage. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Solution: Aliquot your stock solution into single-use volumes upon initial preparation to avoid more than one or two freeze-thaw cycles. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Primary Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | ≥ 250 mg/mL (421.63 mM) | |
| Long-Term Storage (up to 6 months) | -80°C in single-use aliquots | |
| Short-Term Storage (up to 1 month) | -20°C in single-use aliquots | |
| Solid (Powder) Storage | -20°C for up to 3 years |
Table 2: Recommended Concentrations for In Vitro Experiments
| Application | Recommended Final Concentration | Notes | Source(s) |
| Biochemical Assays (FXIa Inhibition) | Up to 50 µM | Diluted from a DMSO stock. | |
| Cell-Based Assays | Dependent on cell line and assay | A dose-response experiment is recommended. Keep final DMSO concentration <0.5%, ideally ≤0.1%. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid powder), anhydrous DMSO, sterile low-adhesion microcentrifuge tubes or glass vials with Teflon-lined caps.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and store at -80°C for long-term storage.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum concentration of this compound that can be maintained in your experimental buffer without precipitation.
-
Materials: High-concentration (e.g., 10 mM) this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS or cell culture medium, pre-warmed to 37°C), 96-well plate.
-
Procedure:
-
Create a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your pre-warmed aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Include a vehicle control (buffer with the same final DMSO concentration).
-
Incubate the plate at your experimental temperature (e.g., 37°C) for a relevant time period (e.g., 2 hours).
-
Visually inspect each well for any signs of precipitation (cloudiness or crystals). The highest concentration that remains clear is the approximate kinetic solubility under these conditions.
-
Mandatory Visualizations
Caption: Workflow for preparing stable this compound solutions.
References
Troubleshooting variability in (R)-Asundexian antithrombotic response
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the Factor XIa inhibitor, (R)-Asundexian.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally bioavailable, small molecule inhibitor that directly targets the active site of activated Factor XI (FXIa). By inhibiting FXIa, this compound effectively blocks the intrinsic pathway of the coagulation cascade. This mechanism is distinct from traditional anticoagulants that target Factor Xa or thrombin, and it is hypothesized to reduce the risk of thrombotic events with a lower impact on hemostasis, thereby potentially decreasing bleeding risk.
Q2: What is the primary metabolic pathway for this compound?
The primary metabolic pathway for Asundexian involves oxidation, which is mediated mainly by the cytochrome P450 enzymes CYP3A4, and to a lesser extent by CYP2C8 and CYP1A2. The resulting inactive metabolite is then further processed for excretion. Variability in the activity of these CYP enzymes can be a significant source of inter-individual differences in drug exposure and response.
Q3: Are there any known drug-drug interactions with this compound?
Yes, co-administration of this compound with strong inducers or inhibitors of CYP3A4 can alter its plasma concentration. For instance, co-administration with a strong CYP3A4 inhibitor like itraconazole can lead to a significant increase in Asundexian exposure. Conversely, potent CYP3A4 inducers such as rifampicin can decrease its plasma levels and potentially reduce its antithrombotic efficacy.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Anticoagulant Potency (e.g., aPTT Assay)
Question: We are observing significant well-to-well or batch-to-batch variability in our activated partial thromboplastin time (aPTT) assays when testing this compound. What are the potential causes and solutions?
Answer:
High variability in aPTT assays can stem from several factors related to reagents, protocol execution, and the compound itself.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Reagent Instability | Ensure the aPTT reagent (containing a surface activator and phospholipids) is properly reconstituted, stored at the recommended temperature, and not used past its expiration date. Use a consistent lot number for each experimental batch. |
| Plasma Source Variability | Use pooled normal human plasma from a reputable commercial source to minimize inter-individual differences in coagulation factor levels. If using individual donor plasma, ensure it is properly collected (e.g., in 3.2% sodium citrate) and processed (double-centrifuged to be platelet-poor). |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for plasma with the aPTT reagent and for the subsequent incubation with this compound before adding calcium chloride to initiate clotting. Use automated pipettes and a multi-channel pipette for simultaneous additions where possible. |
| Compound Precipitation | This compound may have limited solubility in aqueous buffers. Visually inspect for any precipitation in your stock solutions and dilutions. Consider using a solubility-enhancing excipient like DMSO, but ensure the final concentration in the assay does not exceed 0.5% to avoid solvent effects. |
Issue 2: Inconsistent In Vivo Antithrombotic Efficacy in Animal Models
Question: Our in vivo studies in a thrombosis model are showing a variable antithrombotic response to this compound at a fixed dose. Why might this be happening?
Answer:
In vivo variability is often multifactorial, involving pharmacokinetic and pharmacodynamic differences among individual animals.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Pharmacokinetic (PK) Variability | Differences in oral absorption, distribution, metabolism, and excretion can lead to variable plasma concentrations of this compound. It is crucial to perform satellite PK studies to correlate plasma drug levels with the observed antithrombotic effect. Factors such as animal stress, diet, and gut microbiome can influence absorption. |
| Metabolic Differences | The expression and activity of CYP enzymes can vary between animals, even within the same strain. This can lead to different rates of this compound metabolism and clearance. Consider using a species with a CYP450 profile that is more translatable to humans or using liver microsomes to assess metabolic rates in vitro beforehand. |
| Model-Specific Variability | The thrombosis model itself can have inherent variability. Ensure the thrombotic challenge (e.g., ferric chloride application, vessel ligation) is applied consistently across all animals. Monitor physiological parameters like body temperature and blood pressure, as these can influence coagulation. |
| Drug Formulation Issues | Inconsistent dosing due to poor formulation can be a major source of variability. Ensure the this compound formulation is homogenous and stable. For oral dosing, ensure complete administration. |
Experimental Protocols
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
-
Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Tris-buffered saline). The final concentration of the vehicle (e.g., DMSO) should be constant across all dilutions and not exceed 0.5%.
-
Incubation: In a 96-well microplate, add 50 µL of pooled normal human plasma to each well. Add 5 µL of the this compound dilution or vehicle control to the plasma and incubate for 10 minutes at 37°C.
-
aPTT Reagent Addition: Add 50 µL of a pre-warmed (37°C) aPTT reagent to each well. Incubate the mixture for exactly 3 minutes at 37°C.
-
Clotting Initiation: Place the microplate in a coagulometer or a plate reader capable of kinetic measurements at 405 nm. Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM calcium chloride (CaCl2) to each well.
-
Data Acquisition: Record the time to clot formation (in seconds) for each well. The clotting time is typically defined as the time to reach 50% of the maximum optical density change.
-
Analysis: Plot the clotting time against the logarithm of the this compound concentration to determine the dose-response relationship and calculate parameters such as the concentration required to double the baseline aPTT.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rodent) and a NADPH-generating system in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the reaction mixture to 37°C.
-
Initiation: Initiate the metabolic reaction by adding this compound to the reaction mixture to achieve a final concentration typically between 0.5 and 1 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Mechanism of this compound in the intrinsic coagulation pathway.
Caption: Workflow for investigating this compound response variability.
Caption: Decision tree for troubleshooting this compound variability.
Validation & Comparative
A Comparative Analysis of (R)-Asundexian and Apixaban in Atrial Fibrillation
An in-depth review of the clinical evidence, mechanisms of action, and experimental protocols for two distinct anticoagulant therapies in the management of atrial fibrillation.
This guide provides a comprehensive comparison of (R)-Asundexian, an investigational oral Factor XIa (FXIa) inhibitor, and apixaban, an established oral Factor Xa (FXa) inhibitor, for the prevention of stroke in patients with atrial fibrillation (AF). The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental methodologies, and the underlying pharmacological pathways of these two agents.
Executive Summary
This compound, a novel anticoagulant, was developed with the hypothesis that inhibiting the intrinsic coagulation pathway via FXIa could reduce thrombotic events with a lower risk of bleeding compared to agents targeting the common pathway, such as Factor Xa inhibitors.[1][2] This approach was tested in a series of clinical trials, most notably the OCEANIC-AF and PACIFIC-AF studies.
The phase 3 OCEANIC-AF trial was designed to evaluate the efficacy and safety of asundexian compared to the standard-of-care, apixaban, in patients with atrial fibrillation at high risk for stroke.[3][4][5] However, the trial was terminated prematurely due to the demonstrated inferiority of asundexian in preventing stroke or systemic embolism. While asundexian was associated with a significantly lower rate of major bleeding, its primary efficacy endpoint was not met.
The preceding phase 2 PACIFIC-AF trial had shown promising results, suggesting that asundexian could lead to lower bleeding rates than apixaban while achieving near-complete inhibition of FXIa. These initial findings prompted the larger phase 3 investigation.
This guide will delve into the quantitative data from these key trials, outline the experimental protocols, and visually represent the distinct mechanisms of action of this compound and apixaban.
Mechanism of Action: A Tale of Two Pathways
The anticoagulant effects of this compound and apixaban stem from their inhibition of different key factors in the coagulation cascade.
This compound is a direct, oral inhibitor of Factor XIa. By targeting FXIa, asundexian selectively blocks the intrinsic pathway of coagulation. The rationale behind this approach is to uncouple pathological thrombus formation, which is thought to be more dependent on the intrinsic pathway, from hemostasis, the physiological process of blood clotting in response to injury, which relies more on the extrinsic pathway.
Apixaban , on the other hand, is a direct inhibitor of Factor Xa. Factor Xa is a critical convergence point for both the intrinsic and extrinsic pathways, leading to the final common pathway of thrombin generation and fibrin clot formation. By inhibiting FXa, apixaban effectively blocks thrombin production, thereby preventing the formation of blood clots.
Clinical Trial Data: OCEANIC-AF and PACIFIC-AF
The following tables summarize the key quantitative data from the OCEANIC-AF and PACIFIC-AF trials, comparing the efficacy and safety of this compound and apixaban.
OCEANIC-AF (Phase 3)
The OCEANIC-AF trial was a double-blind, randomized study that was stopped prematurely. The data presented reflects the findings at the time of termination.
| Outcome | This compound (50 mg once daily) | Apixaban (5 mg or 2.5 mg twice daily) | Hazard Ratio (95% CI) |
| Efficacy | |||
| Stroke or Systemic Embolism | 1.3% | 0.4% | 3.79 (2.46 - 5.83) |
| Ischemic Stroke | 1.1% | 0.3% | - |
| Safety | |||
| Major Bleeding (ISTH criteria) | 0.2% | 0.7% | 0.32 (0.18 - 0.55) |
| Major or Clinically Relevant Non-Major Bleeding | 1.1% | 2.6% | 0.44 (0.34 - 0.57) |
| Other Outcomes | |||
| All-Cause Mortality | 0.8% | 1.0% | 0.84 (0.60 - 1.19) |
| Cardiovascular Death | 0.6% | 0.6% | 1.09 (0.72 - 1.64) |
Data from the prematurely terminated OCEANIC-AF trial.
PACIFIC-AF (Phase 2)
The PACIFIC-AF trial was a dose-finding study that evaluated the safety of two different doses of asundexian compared to apixaban.
| Outcome | This compound (20 mg once daily) | This compound (50 mg once daily) | Apixaban (5 mg twice daily) | Incidence Ratio vs. Apixaban (90% CI) |
| Primary Safety Endpoint | ||||
| Major or Clinically Relevant Non-Major Bleeding | 3 events | 1 event | 6 events | 0.50 (0.09 - 0.97) for 20 mg0.16 (0.01 - 0.99) for 50 mg |
| Factor XIa Inhibition | ||||
| Trough Inhibition | 81% | 92% | - | - |
| Peak Inhibition | 90% | 94% | - | - |
Data from the PACIFIC-AF phase 2 trial.
Experimental Protocols
A detailed understanding of the clinical trial methodologies is crucial for interpreting the results.
OCEANIC-AF Trial Protocol
The OCEANIC-AF trial was a phase 3, multicenter, international, randomized, double-blind, double-dummy study.
-
Participants: The study enrolled patients with atrial fibrillation and a high risk of stroke, as defined by a CHA₂DS₂-VASc score of ≥3 for males or ≥4 for females, or a score of ≥2 for males or ≥3 for females with additional risk factors.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either asundexian 50 mg once daily or standard-dose apixaban (5 mg or 2.5 mg twice daily based on clinical criteria). To maintain blinding, a double-dummy design was used where patients received both the active drug and a placebo for the comparator.
-
Primary Efficacy Endpoint: The primary efficacy outcome was the incidence of stroke or systemic embolism.
-
Primary Safety Endpoint: The primary safety outcome was the incidence of major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Asundexian: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 4. OCEANIC-AF trial: factor XI inhibitors revolution in atrial fibrillation is on hold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating the Safety Profile of (R)-Asundexian: A Preclinical Comparison with Alternative Factor XIa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for safer anticoagulants has led to the development of a new class of drugs targeting Factor XIa (FXIa). These agents hold the promise of preventing thrombosis with a reduced risk of bleeding compared to traditional anticoagulants. This guide provides a comparative analysis of the preclinical safety and efficacy of (R)-Asundexian, a novel oral FXIa inhibitor, alongside other alternatives in this class, with a focus on supporting experimental data from rabbit models.
Superior Safety Profile of this compound in Preclinical Models
This compound has demonstrated a favorable safety profile in preclinical rabbit models, effectively reducing thrombus formation in both arterial and venous thrombosis models without a significant increase in bleeding time. This holds true even when administered in combination with antiplatelet drugs.[1]
Comparative Efficacy and Bleeding Risk
The following tables summarize the quantitative data from key preclinical studies, allowing for a direct comparison of this compound with another FXIa inhibitor, Milvexian.
| Compound | Dose (IV) | Thrombus Weight Reduction (%) | Bleeding Time (fold increase vs. control) | Preclinical Model |
| This compound | 0.6 mg/kg | 25% | No significant increase | Ferric Chloride-induced Arterial Thrombosis (Rabbit) |
| 20 mg/kg | 88% | No significant increase | ||
| Milvexian | 0.25 + 0.17 mg/kg + mg/kg/h | 34.3% | Not reported in this study | Arteriovenous Shunt Thrombosis (Rabbit) |
| 1.0 + 0.67 mg/kg + mg/kg/h | 51.6% | Not reported in this study | ||
| 4.0 + 2.68 mg/kg + mg/kg/h | 66.9% | Not reported in this study |
Table 1: Antithrombotic Efficacy of this compound and Milvexian in Rabbit Thrombosis Models.
| Compound | Dose (IV) | Bleeding Time (fold increase vs. aspirin monotherapy) | Preclinical Model |
| This compound | 2, 6, 12 mg/kg (with aspirin & ticagrelor) | No significant increase | Ear Bleeding Time (Rabbit) |
| Milvexian | 1 + 0.67 mg/kg + mg/kg/h (with aspirin) | No significant increase | Cuticle Bleeding Time (Rabbit) |
Table 2: Bleeding Profile of this compound and Milvexian in Rabbit Models.
Understanding the Mechanism: The Role of Factor XIa in Coagulation
Factor XIa plays a crucial role in the amplification of thrombin generation, a key step in the formation of a stable thrombus. By selectively inhibiting FXIa, compounds like this compound can effectively interrupt this amplification loop, thereby reducing the risk of pathological thrombosis while preserving the initial hemostatic response to vessel injury, which is primarily driven by the extrinsic pathway.
Caption: Factor XIa Signaling Pathway in Coagulation.
Experimental Protocols
Detailed methodologies for the key preclinical models are provided below to facilitate study replication and data comparison.
Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model in Rabbits
This model is widely used to assess the efficacy of antithrombotic agents in an arterial setting.
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. The carotid artery is carefully isolated and a Doppler flow probe is placed to monitor blood flow.
-
Induction of Thrombosis: A filter paper saturated with a ferric chloride solution (typically 20-35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).
-
Drug Administration: this compound or a comparator compound is administered intravenously (bolus or infusion) or orally at various doses prior to the induction of thrombosis.
-
Efficacy Endpoint: The primary endpoint is the weight of the thrombus formed, which is excised and weighed at the end of the experiment. Blood flow is monitored throughout the experiment.
Caption: Ferric Chloride-Induced Arterial Thrombosis Workflow.
Rabbit Arteriovenous (AV) Shunt Thrombosis Model
This model assesses thrombus formation on a foreign surface, mimicking conditions that can lead to venous thrombosis.
-
Animal Preparation: Rabbits are anesthetized, and the carotid artery and jugular vein are cannulated.
-
Shunt Placement: An extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) is placed between the carotid artery and the jugular vein.
-
Drug Administration: The test compound is administered, typically as an intravenous infusion, before and during the period the shunt is open.
-
Efficacy Endpoint: After a set time (e.g., 40 minutes), the shunt is removed, and the thrombus formed on the silk thread is weighed.
Rabbit Cuticle Bleeding Time Model
This assay evaluates the effect of anticoagulants on primary hemostasis.
-
Animal Preparation: The rabbit is anesthetized, and a standardized incision is made in the cuticle of a toenail.
-
Measurement: The time from the incision until the cessation of bleeding is recorded. Blood is gently blotted with filter paper without disturbing the forming clot.
-
Drug Administration: The test compound is administered prior to the bleeding time measurement.
-
Safety Endpoint: The primary endpoint is the prolongation of bleeding time compared to a vehicle control.
Conclusion
The preclinical data from rabbit models strongly support the validation of this compound's safety profile. It demonstrates potent antithrombotic efficacy with a minimal impact on bleeding, a characteristic that distinguishes it from traditional anticoagulants. This favorable preclinical profile, particularly its wide therapeutic window, positions this compound as a promising candidate for further clinical development in the prevention and treatment of thromboembolic disorders. The detailed experimental protocols provided herein offer a framework for researchers to conduct comparable studies and further explore the potential of this new class of anticoagulants.
References
(R)-Asundexian vs. Direct Oral Anticoagulants (DOACs): A Comparative Efficacy and Safety Guide
Introduction
The landscape of anticoagulant therapy is evolving, with a focus on developing agents that can effectively prevent thrombosis without a corresponding increase in bleeding risk. Direct Oral Anticoagulants (DOACs), which target Factor Xa (FXa) or Factor IIa (thrombin), have become the standard of care for many thromboembolic conditions, supplanting vitamin K antagonists due to their favorable safety and efficacy profiles.[1][2][3] However, bleeding remains a significant concern.[4][5] (R)-Asundexian is an investigational, oral small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic coagulation pathway. The therapeutic hypothesis is that inhibiting FXIa can prevent pathologic thrombosis while preserving hemostasis, the physiological process that stops bleeding after an injury, potentially offering a safer anticoagulation strategy. This guide provides a detailed comparison of the efficacy and safety of Asundexian against established DOACs, based on available clinical trial data.
Mechanism of Action: A Tale of Two Pathways
The formation of a blood clot is a complex process orchestrated by the coagulation cascade, which is traditionally divided into the intrinsic, extrinsic, and common pathways.
-
Direct Oral Anticoagulants (DOACs): This class of drugs, which includes apixaban, rivaroxaban, and edoxaban (FXa inhibitors), and dabigatran (a direct thrombin inhibitor), exerts its effect on the common pathway . By directly inhibiting FXa or thrombin, they block the final critical steps of clot formation, effectively preventing the conversion of fibrinogen to fibrin.
-
This compound: Asundexian targets FXIa, a protease in the intrinsic pathway of the coagulation cascade. This pathway is believed to be more critical for the amplification and stabilization of a thrombus (pathological clotting) rather than for the initial response to vessel injury (hemostasis). By selectively inhibiting FXIa, Asundexian aims to uncouple the antithrombotic effect from the risk of bleeding.
References
- 1. bhf.org.uk [bhf.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Asundexian: an oral small molecule factor XIa inhibitor for the treatment of thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Bleeding Risk: A Comparative Analysis of (R)-Asundexian and Warfarin in Animal Models
A notable gap exists in publicly available preclinical literature directly comparing the bleeding risk of the novel Factor XIa inhibitor, (R)-Asundexian, with the vitamin K antagonist, warfarin, in head-to-head animal studies. Research into the bleeding profile of this compound has predominantly utilized other direct oral anticoagulants (DOACs), such as apixaban and rivaroxaban, as comparators, or has been assessed against placebos. Similarly, extensive animal data on warfarin's bleeding effects has been generated over decades, but not in direct comparison with this compound.
This guide, therefore, synthesizes the available non-clinical data for each compound individually to provide an inferred comparison of their bleeding risks based on separate animal studies. The information is intended for researchers, scientists, and drug development professionals to understand the preclinical safety profiles of these anticoagulants.
Mechanism of Action and Hypothesized Bleeding Risk
This compound is a selective inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade. This pathway is believed to be more critical for the growth and stabilization of a thrombus (pathological clotting) than for the initial stages of hemostasis (physiological clotting in response to injury).[1][2] In contrast, warfarin inhibits the vitamin K epoxide reductase complex, which is necessary for the synthesis of multiple clotting factors (II, VII, IX, and X) in both the intrinsic and extrinsic pathways.[1] This broad-spectrum action is thought to be responsible for its higher bleeding risk.
The targeted inhibition of FXIa by this compound is hypothesized to "decouple" antithrombotic efficacy from bleeding risk, a concept supported by observations in FXI-deficient animal models and humans who show reduced thrombosis risk with minimal spontaneous bleeding.[1][2]
Quantitative Data from Animal Studies
The following tables summarize quantitative data on bleeding parameters from separate animal studies for this compound and warfarin. It is crucial to note that these data are not from direct comparative studies and that experimental conditions, animal models, and methodologies differ, precluding a direct statistical comparison.
Table 1: Bleeding Risk Assessment of this compound in a Rabbit Model
| Parameter | Vehicle Control | This compound (0.6 mg/kg, IV) | This compound (20 mg/kg, IV) | Comparator (Rivaroxaban) |
| Ear Bleeding Time (s) | Not specified | No increase vs. control | No increase vs. control | Not specified in direct comparison |
| Thrombus Weight Reduction (%) | 0 | 25 | 88 | Not specified in direct comparison |
Data extracted from a study assessing antithrombotic effects and bleeding time simultaneously in a rabbit arterial thrombosis model. The study noted that mono- or combination therapy with asundexian did not increase bleeding.
Table 2: Bleeding Risk Assessment of Warfarin in a Rat Model
| Group | Mean Tail Bleeding Time (seconds ± SEM) |
| Normal + Aquades (Control) | 619.3 ± 319.64 |
| Normal + Warfarin (2 mg/kg) | 1173.3 ± 65.31 |
| Diabetes Mellitus + Aquades | 913 ± 194.84 |
| Diabetes Mellitus + Warfarin (2 mg/kg) | 1200 ± 0.00 |
Data extracted from a study on the effect of warfarin on tail bleeding time in male Wistar rats. Another study in a rat tail transection model noted that at a dose achieving 80% antithrombotic effect, warfarin significantly increased total bleeding time but not total blood loss volume, unlike heparin which increased both.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and warfarin are illustrated below.
Caption: Mechanisms of Action of this compound and Warfarin.
Experimental Protocols
Rabbit Ear Bleeding Time Model (for Asundexian)
This protocol is based on the methodology described in preclinical studies of this compound.
-
Animal Model: Male New Zealand White rabbits (2.7–3.0 kg).
-
Anesthesia: Anesthesia is induced and maintained with ketamine and xylazine.
-
Drug Administration: this compound is administered intravenously (IV) via a cannulated femoral vein.
-
Bleeding Induction: A standardized skin cut (e.g., 5 mm long) is made on the ear, parallel to the external vein, avoiding direct injury to visible vessels.
-
Measurement: Blood is gently removed by swabbing with filter paper at regular intervals (e.g., every 10 seconds).
-
Endpoint: Bleeding time is recorded as the time from the incision until bleeding completely stops.
Rat Tail Transection Bleeding Model (for Warfarin)
This protocol is a generalized representation of methods used in studies assessing warfarin's bleeding effects.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: Warfarin is typically administered orally (e.g., via gavage) for a specified number of days to achieve a stable anticoagulant effect.
-
Procedure: The rat is anesthetized. The distal tip of the tail (e.g., 3-5 mm) is amputated using a scalpel.
-
Measurement: The transected tail is immediately immersed in warm saline (37°C). The time until bleeding ceases for a continuous period (e.g., 2 minutes) is recorded as the bleeding time. Some protocols may also measure total blood loss by weighing the saline container before and after the experiment or by measuring hemoglobin content.
-
Endpoint: The primary endpoint is the total bleeding time. The maximum observation time is typically capped (e.g., 30 minutes).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing bleeding risk in animal models.
Caption: Generalized Experimental Workflow for Bleeding Assessment.
Conclusion
While direct comparative animal studies are lacking, the available preclinical data and mechanistic understanding suggest that this compound may possess a more favorable bleeding profile than warfarin. Preclinical rabbit models have shown that this compound can achieve antithrombotic effects without a corresponding increase in bleeding time. In contrast, studies in rats demonstrate that warfarin significantly prolongs bleeding time. This aligns with the hypothesis that selectively targeting the intrinsic pathway with a Factor XIa inhibitor may preserve hemostatic function better than the broad-spectrum inhibition of vitamin K-dependent clotting factors by warfarin. However, it is important to note that recent clinical trials in specific patient populations have raised questions about the efficacy of this compound compared to other anticoagulants, even with its favorable safety profile. Therefore, further research, including direct comparative preclinical and clinical studies, is necessary to fully elucidate the relative benefit-risk profile of this compound versus warfarin.
References
Comparative Analysis of (R)-Asundexian in Venous and Arterial Thrombosis Models
An Objective Guide for Researchers and Drug Development Professionals
(R)-Asundexian is an orally administered, potent, and selective small-molecule inhibitor of activated Factor XI (FXIa). It represents a novel class of anticoagulants designed to uncouple antithrombotic efficacy from bleeding risk. This guide provides a comparative analysis of this compound's performance in key preclinical models of venous and arterial thrombosis, supported by detailed experimental protocols and data.
Mechanism of Action: Targeting the Intrinsic Coagulation Pathway
The coagulation cascade is traditionally divided into the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways, both converging on a common pathway to generate thrombin and form a fibrin clot. While the extrinsic pathway is crucial for hemostasis (the physiological process that stops bleeding at the site of injury), the intrinsic pathway, particularly the amplification loop involving FXIa, is thought to play a more significant role in the growth and stabilization of pathological thrombi.[1][2][3]
This compound selectively inhibits FXIa, a critical enzyme in the intrinsic pathway.[4][5] By targeting FXIa, Asundexian is hypothesized to attenuate thrombosis with minimal disruption to hemostasis, potentially offering a safer alternative to conventional anticoagulants like Factor Xa inhibitors (e.g., apixaban, rivaroxaban) or Vitamin K antagonists.
Performance in Arterial Thrombosis Models
The ferric chloride (FeCl₃)-induced carotid artery injury model is a widely accepted method for evaluating the efficacy of antithrombotic agents in an arterial setting. This model simulates aspects of pathological thrombosis driven by endothelial injury and platelet activation.
Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This protocol outlines a common procedure for inducing arterial thrombosis in mice.
-
Anesthesia and Surgical Preparation:
-
Mice (e.g., C57Bl/6, 8-12 weeks old) are anesthetized, typically with a ketamine/xylazine mixture via intraperitoneal injection.
-
The animal is placed in a supine position, and the neck area is shaved. Ophthalmic ointment is applied to prevent eye dryness.
-
A midline cervical incision is made to expose the right common carotid artery, which is carefully dissected from the surrounding tissues and vagus nerve.
-
-
Thrombosis Induction:
-
A small piece of filter paper (e.g., 1x2 mm) is saturated with a fresh FeCl₃ solution (e.g., 4-8% w/v).
-
The FeCl₃-soaked paper is applied directly to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce oxidative injury to the vessel wall.
-
After the exposure time, the filter paper is removed, and the area is rinsed with saline.
-
-
Thrombus Formation Monitoring:
-
A Doppler flow probe is placed around the artery, distal to the injury site, to continuously monitor blood flow.
-
The primary endpoint is typically the time to occlusion (TTO), defined as the time from FeCl₃ application until blood flow ceases (reaches zero or <10% of baseline).
-
Data Summary: this compound in Arterial Thrombosis
Preclinical studies demonstrate that this compound produces a dose-dependent antithrombotic effect in arterial thrombosis models without significantly increasing bleeding risk.
| Agent | Model | Species | Key Efficacy Endpoint | Bleeding Assessment | Reference |
| This compound | FeCl₂-induced arterial injury | Rabbit | Dose-dependent reduction in thrombus weight vs. control. | No increase in bleeding time. | |
| This compound + Antiplatelets | FeCl₂-induced arterial injury | Rabbit | Further reduction in thrombus weight when added to aspirin and ticagrelor. | No increase in bleeding time vs. antiplatelets alone. |
Performance in Venous Thrombosis Models
Deep vein thrombosis (DVT) is commonly studied using models that incorporate venous stasis, a primary contributor to thrombus formation according to Virchow's triad. The inferior vena cava (IVC) stasis or ligation model is a robust and frequently used method for this purpose.
Experimental Protocol: Inferior Vena Cava (IVC) Stasis Model
This protocol describes the complete stasis model of DVT in mice.
-
Anesthesia and Surgical Preparation:
-
Mice are anesthetized using isoflurane inhalation.
-
The animal is placed in a supine position, and a ventral midline laparotomy is performed to expose the abdominal cavity.
-
The intestines are gently retracted and covered with saline-soaked gauze to expose the inferior vena cava.
-
-
IVC Ligation (Stasis Induction):
-
The IVC is carefully dissected from the aorta, inferior to the renal veins.
-
All visible side and back branches of the IVC are ligated or cauterized to ensure complete stasis.
-
A ligature (e.g., 7-0 proline suture) is placed around the IVC and tied off completely to induce total blood flow stasis.
-
The abdominal wall and skin are then closed.
-
-
Thrombus Harvesting and Analysis:
-
After a predetermined period (e.g., 6, 24, or 48 hours), the animal is re-anesthetized.
-
The IVC segment containing the thrombus is isolated, excised, and opened longitudinally.
-
The thrombus is carefully removed, blotted dry, and weighed. The primary endpoint is thrombus weight.
-
Data Summary: this compound in Venous Thrombosis
Consistent with findings in arterial models, this compound has demonstrated efficacy in preventing venous thrombus formation.
| Agent | Model | Species | Key Efficacy Endpoint | Bleeding Assessment | Reference |
| This compound | Arteriovenous (AV) shunt | Rabbit | Dose-dependent reduction in thrombus weight (prophylactic & therapeutic). | No increase in bleeding time. |
Comparative Analysis and Clinical Context
The preclinical data consistently show that this compound can prevent both arterial and venous thrombosis in animal models at doses that do not prolong bleeding times. This profile supports the central hypothesis that inhibiting FXIa can separate antithrombotic effects from hemostatic function.
Mechanistic Comparison: FXIa vs. FXa Inhibition
Direct oral anticoagulants (DOACs) like apixaban and rivaroxaban inhibit Factor Xa, a central component of the common pathway. While highly effective, this mechanism of action invariably impacts physiological hemostasis, creating a dose-limiting bleeding risk. In contrast, FXIa's primary role in amplifying thrombin generation during pathological thrombosis suggests its inhibition may have a lesser effect on the initial, essential hemostatic response to injury.
Translation to Clinical Trials
The preclinical profile of Asundexian has been tested in large-scale clinical trials with mixed results, highlighting the complexity of translating animal model data to human disease.
-
OCEANIC-AF Trial: In patients with atrial fibrillation, Asundexian was found to be inferior to the FXa inhibitor apixaban for preventing stroke and systemic embolism, leading to the trial's early termination. However, it was associated with a lower rate of major bleeding.
-
OCEANIC-STROKE Trial: In contrast, top-line results from this trial showed that Asundexian, when added to standard antiplatelet therapy, was more effective than placebo in reducing the risk of recurrent ischemic stroke in patients after a non-cardioembolic event. Crucially, this benefit was achieved without a significant increase in major bleeding.
These divergent outcomes suggest that the efficacy of FXIa inhibition may be dependent on the underlying thrombotic pathology. While it may be less effective in preventing the stasis-driven, fibrin-rich clots typical of atrial fibrillation, it shows promise in preventing arterially-driven, platelet-rich thrombi, as seen in non-cardioembolic stroke.
Conclusion
Preclinical models of venous and arterial thrombosis robustly demonstrate that this compound has potent antithrombotic activity with a minimal impact on bleeding. This favorable profile is attributed to its targeted inhibition of FXIa within the intrinsic coagulation pathway. While clinical trial results have shown challenges in broad applications like atrial fibrillation, the positive outcomes in secondary stroke prevention underscore the potential of this compound as a new therapeutic option. Further research is needed to precisely define the patient populations and thrombotic conditions where this novel mechanism of action will provide the greatest clinical benefit.
References
- 1. Factor XI in Thrombosis: Insights and Research Products - Bio-Connect [bio-connect.nl]
- 2. ashpublications.org [ashpublications.org]
- 3. The intrinsic pathway of coagulation and thrombosis: insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
(R)-Asundexian for Stroke Prevention in Patients Ineligible for Oral Anticoagulants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of stroke prevention in atrial fibrillation (AF) is continually evolving, with a significant focus on developing safer and more effective antithrombotic therapies. A particularly challenging patient population are those with AF who are deemed ineligible for conventional oral anticoagulants (OACs) due to high bleeding risks or other contraindications. This guide provides a comprehensive comparison of the investigational Factor XIa inhibitor, (R)-Asundexian, with other therapeutic alternatives for this specific patient group, supported by available experimental data.
Introduction to this compound
This compound is an oral, small-molecule inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2][3] By selectively targeting FXIa, Asundexian aims to prevent pathologic thrombus formation without significantly impairing hemostasis, the physiological process of blood clotting in response to injury.[2][4] This mechanism holds the promise of reducing the risk of thromboembolic events, such as stroke, with a potentially lower risk of bleeding compared to currently available anticoagulants that target downstream factors like Factor Xa or thrombin.
Mechanism of Action: The Coagulation Cascade
The diagram below illustrates the point of intervention of Asundexian within the coagulation cascade, highlighting its targeted approach to inhibiting the intrinsic pathway.
Clinical Trial Data for Asundexian
The efficacy and safety of Asundexian have been evaluated in a series of clinical trials, most notably the PACIFIC-AF and OCEANIC-AF studies. While these trials primarily enrolled patients eligible for OACs, their findings provide crucial insights into the potential of Asundexian.
PACIFIC-AF (Phase 2)
The PACIFIC-AF trial was a dose-finding study that compared two doses of Asundexian (20 mg and 50 mg once daily) with the standard dose of apixaban in patients with atrial fibrillation. The primary endpoint was the composite of major or clinically relevant non-major (CRNM) bleeding.
Experimental Protocol: PACIFIC-AF
-
Study Design: Randomized, double-blind, double-dummy, active-controlled, phase 2 trial.
-
Participants: 755 patients with atrial fibrillation and a CHA2DS2-VASc score of at least 2 for men or at least 3 for women, and an increased risk of bleeding.
-
Interventions:
-
Asundexian 20 mg once daily.
-
Asundexian 50 mg once daily.
-
Apixaban 5 mg twice daily (or 2.5 mg twice daily if indicated).
-
-
Primary Endpoint: Composite of major or clinically relevant non-major bleeding according to the International Society on Thrombosis and Haemostasis (ISTH) criteria.
-
Duration: 12 weeks of treatment.
Quantitative Data: PACIFIC-AF Bleeding Events
| Outcome | Asundexian 20 mg (N=249) | Asundexian 50 mg (N=254) | Pooled Asundexian (N=503) | Apixaban (N=250) | Ratio of Incidence Proportions (90% CI) vs Apixaban |
| Major or CRNM Bleeding (Events) | 3 | 1 | 4 | 6 | |
| Asundexian 20 mg | 0.50 (0.14–1.68) | ||||
| Asundexian 50 mg | 0.16 (0.01–0.99) | ||||
| Pooled Asundexian | 0.33 (0.09–0.97) | ||||
| ISTH Major Bleeding (Events) | 0 | 0 | 0 | 0 | NA |
| ISTH Minor Bleeding (Hazard Ratio (90% CI)) | 0.42 (0.26–0.67) |
Data sourced from Piccini JP, et al. Lancet. 2022 and Patel MR, et al. ACC 2022.
OCEANIC-AF (Phase 3)
The OCEANIC-AF trial was a large-scale phase 3 study designed to evaluate the non-inferiority of Asundexian compared to apixaban for preventing stroke or systemic embolism and the superiority for major bleeding in patients with AF. However, the trial was stopped prematurely due to a recommendation from the Independent Data Monitoring Committee, which found that Asundexian was inferior to apixaban in preventing the primary efficacy outcome.
Experimental Protocol: OCEANIC-AF
-
Study Design: Randomized, double-blind, double-dummy, active-controlled, phase 3 trial.
-
Participants: Approximately 18,000 planned participants with atrial fibrillation and a high risk for stroke.
-
Interventions:
-
Asundexian 50 mg once daily.
-
Apixaban (standard or reduced dose based on clinical criteria).
-
-
Primary Efficacy Endpoint: Time to first occurrence of stroke or systemic embolism.
-
Primary Safety Endpoint: Time to first occurrence of ISTH major bleeding.
Quantitative Data: OCEANIC-AF Efficacy and Safety Outcomes
| Outcome | Asundexian (N=7410) | Apixaban (N=7400) | Hazard Ratio (95% CI) |
| Stroke or Systemic Embolism | 1.3% (96) | 0.4% (29) | 3.79 (2.46–5.83) |
| Ischemic Stroke | 1.1% (83) | 0.3% (21) | |
| ISTH Major Bleeding | 0.2% (17) | 0.7% (53) | 0.32 (0.18–0.55) |
| Major or CRNM Bleeding | 1.1% (82) | 2.6% (195) | 0.44 (0.34–0.57) |
Data presented at the European Society of Cardiology Congress 2024 and from Piccini JP, et al. NEJM. 2024.
The OCEANIC-AFINA Trial: A Focus on the OAC-Ineligible Population
Recognizing the significant unmet need, the OCEANIC-AFINA trial was designed to specifically evaluate the efficacy and safety of Asundexian in patients with AF who are deemed ineligible for OACs. Although the trial is currently being re-evaluated in light of the OCEANIC-AF results, its design provides a framework for future research in this high-risk population.
Experimental Protocol: OCEANIC-AFINA (Planned)
-
Study Design: Multicenter, international, randomized, placebo-controlled, double-blind, parallel-group, 2-arm, Phase 3 study.
-
Participants: Patients aged 65 years and older with atrial fibrillation at high risk for stroke or systemic embolism who are deemed ineligible for OAC treatment.
-
Intervention: Asundexian versus placebo.
-
Primary Efficacy Objective: To compare the time to the first occurrence of ischemic stroke or systemic embolism.
-
Primary Safety Objective: To describe the time to the first occurrence of ISTH major bleeding.
Alternatives to Asundexian for OAC-Ineligible Patients
For patients with AF who are ineligible for OACs, several alternative strategies are considered, each with its own benefit-risk profile.
Left Atrial Appendage Occlusion (LAAO)
LAAO is a non-pharmacological approach that involves the mechanical closure of the left atrial appendage, the primary site of thrombus formation in non-valvular AF. This is typically achieved using percutaneously delivered devices.
Quantitative Data: LAAO in OAC-Ineligible Patients
| Study/Registry | Patient Population | Ischemic Stroke Rate (Annualized) | Expected Stroke Rate (Based on Risk Score) | Relative Risk Reduction | Major Bleeding Rate (Annualized) |
| ASAP | 150 patients ineligible for OAC | 1.7% | 7.3% | 77% | N/A |
| EWOLUTION | 1,025 patients, 73% unsuitable for OAC | 1.1% | N/A | 84% | N/A |
| Meta-analysis vs. DOACs * | 3 studies, 3039 participants | No significant difference | N/A | N/A | No significant difference |
ASAP and EWOLUTION data from a 2022 review. Meta-analysis comparing LAAO to DOACs from a 2023 publication.
Antiplatelet Therapy
Antiplatelet agents, such as aspirin or a combination of aspirin and clopidogrel, are sometimes used for stroke prevention in AF patients who are not candidates for OACs. However, their efficacy is modest compared to anticoagulants, and dual antiplatelet therapy carries a significant bleeding risk.
Quantitative Data: Antiplatelet Therapy (ACTIVE A Trial)
| Outcome | Clopidogrel + Aspirin | Aspirin Alone | Relative Risk Reduction (95% CI) |
| Stroke | 2.4% | 3.3% | 28% (17% to 38%) |
| Major Bleeding | 2.0% | 1.3% | -57% (-92% to -29%) |
Data from the ACTIVE A trial.
Comparative Overview
The following diagram provides a logical comparison of the therapeutic strategies for OAC-ineligible AF patients.
Conclusion
For patients with atrial fibrillation who are ineligible for OACs, the choice of stroke prevention therapy requires a careful balance of efficacy and safety. The development of this compound and the broader class of Factor XIa inhibitors represents a novel approach to uncouple antithrombotic effects from bleeding risk. While the PACIFIC-AF trial demonstrated a promising safety profile for Asundexian with significantly lower bleeding rates compared to apixaban, the subsequent OCEANIC-AF trial raised concerns about its efficacy in preventing stroke.
The planned OCEANIC-AFINA trial is poised to provide the first direct evidence of Asundexian's utility in the OAC-ineligible population, a group with a profound unmet medical need. In the interim, LAAO and antiplatelet therapies remain the primary alternatives. LAAO offers a non-pharmacological option with demonstrated efficacy in reducing stroke risk, while antiplatelet therapy provides a more modest benefit with an associated increase in bleeding, particularly with dual therapy.
The future of stroke prevention in this challenging patient population will likely involve a more personalized approach, with treatment decisions guided by a comprehensive assessment of individual thrombotic and bleeding risks, as well as patient preferences. The ongoing investigation of novel anticoagulants like Asundexian is a critical step towards expanding the therapeutic armamentarium and improving outcomes for these high-risk patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety of the oral factor XIa inhibitor asundexian compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Efficacy and Safety of Left Atrial Appendage Occlusion (LAAO) vs Direct Oral Anticoagulation (DOAC) in Patients with Atrial Fibrillation: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Next Wave of Anticoagulation: Results of PACIFIC-AF and the Future Role of Factor XIa Inhibition in Atrial Fibrillation - American College of Cardiology [acc.org]
Cross-reactivity Profile of (R)-Asundexian: A Comparative Analysis Against Other Coagulation Factors
(R)-Asundexian, an orally bioavailable small molecule, is a potent and highly selective inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] Its mechanism of action offers a promising therapeutic approach for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants.[2] This guide provides a comprehensive comparison of the cross-reactivity of this compound against other key coagulation factors, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
Experimental data demonstrates the high selectivity of this compound for FXIa over other serine proteases involved in the coagulation cascade. In vitro studies have shown that asundexian inhibits other coagulation factors at concentrations more than 1000-fold higher than its inhibitory concentration for FXIa.[1]
| Coagulation Factor/Protease | IC50 / Inhibition Profile | Reference |
| Factor XIa (FXIa) | Potent Inhibition (IC50 in low nM range) | **** |
| Plasma Kallikrein | IC50: 6.7 (± 1.5) nM | |
| Thrombin (Factor IIa) | >1000-fold less potent than FXIa inhibition; IC50 >50 μM | |
| Factor Xa (FXa) | >1000-fold less potent than FXIa inhibition; IC50 >50 μM | |
| Factor IXa (FIXa) | >1000-fold less potent than FXIa inhibition | |
| Factor VIIa (FVIIa) | >1000-fold less potent than FXIa inhibition | |
| Factor XIIa (FXIIa) | >1000-fold less potent than FXIa inhibition | |
| Plasmin | >1000-fold less potent than FXIa inhibition | |
| Tissue Plasminogen Activator (tPA) | >1000-fold less potent than FXIa inhibition | |
| Activated Protein C (aPC) | >1000-fold less potent than FXIa inhibition | |
| Trypsin | >1000-fold less potent than FXIa inhibition; IC50 >50 μM | |
| Chymotrypsin | >1000-fold less potent than FXIa inhibition | |
| Urokinase | >1000-fold less potent than FXIa inhibition |
Experimental Protocols
The selectivity of this compound is determined through a series of in vitro assays that measure its inhibitory activity against various coagulation factors.
Factor XIa Inhibition Assay (Fluorimetric Method)
This assay quantifies the direct inhibitory effect of asundexian on purified human FXIa.
-
Principle: The assay is based on the cleavage of a synthetic fluorogenic peptide substrate by FXIa, which releases a fluorescent molecule (aminomethylcoumarine, AMC). The rate of fluorescence increase is proportional to the FXIa activity.
-
Methodology:
-
Purified human FXIa is pre-incubated with varying concentrations of this compound in a buffer solution.
-
A synthetic fluorogenic peptide substrate specific for FXIa is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated and compared to a control without the inhibitor.
-
The IC50 value (the concentration of asundexian required to inhibit 50% of FXIa activity) is determined from the dose-response curve.
-
Cross-reactivity Assessment using Chromogenic Substrate Assays
To assess the selectivity of asundexian, its inhibitory activity is tested against a panel of other serine proteases of the coagulation system.
-
Principle: Similar to the FXIa inhibition assay, these assays utilize specific chromogenic or fluorogenic substrates for each coagulation factor (e.g., thrombin, FXa, FIXa). The cleavage of the substrate by the respective enzyme generates a colored or fluorescent product, and the rate of its formation is measured.
-
Methodology:
-
Each purified coagulation factor (e.g., thrombin, FXa) is incubated with a range of high concentrations of this compound.
-
The specific chromogenic or fluorogenic substrate for that factor is added.
-
The change in absorbance or fluorescence is measured over time.
-
The inhibitory effect of asundexian on each factor is quantified and compared to its effect on FXIa to determine the selectivity ratio.
-
Clotting Assays: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT)
These plasma-based assays assess the overall effect of asundexian on the intrinsic and extrinsic coagulation pathways, respectively.
-
Principle:
-
aPTT: Measures the time it takes for a clot to form in plasma after the addition of a contact activator (like kaolin) and phospholipids, which triggers the intrinsic pathway. Asundexian, by inhibiting FXIa, is expected to prolong the aPTT.
-
PT: Measures the time for clot formation after the addition of tissue factor, which initiates the extrinsic pathway. Asundexian is not expected to significantly affect the PT.
-
-
Methodology:
-
Human plasma is spiked with various concentrations of this compound.
-
For the aPTT assay, a kaolin-based trigger reagent is used on an automated coagulation analyzer (e.g., STA compact Max 3 analyzer).
-
For the PT assay, a thromboplastin reagent is used on the same analyzer.
-
The clotting times are recorded and compared to baseline values to assess the concentration-dependent effects of asundexian.
-
Visualizing the Mechanism and Experimental Workflow
To further illustrate the targeted action of this compound and the experimental approach to determine its selectivity, the following diagrams are provided.
Caption: Coagulation cascade showing this compound's selective inhibition of Factor XIa.
Caption: Workflow for assessing this compound's selectivity against coagulation factors.
References
Navigating the Next Wave of Anticoagulation: A Meta-Analysis of Factor XIa Inhibitors in Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Factor XIa (FXIa) inhibitors based on a meta-analysis of recent clinical trial data. This document outlines the performance of these novel anticoagulants against traditional therapies, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The landscape of anticoagulant therapy is on the cusp of a paradigm shift with the emergence of Factor XIa inhibitors. These agents selectively target the intrinsic coagulation pathway, offering the potential for a safer antithrombotic effect with a reduced risk of bleeding compared to current standards of care, such as low-molecular-weight heparins (LMWH) and direct oral anticoagulants (DOACs). This guide synthesizes data from key Phase II and III clinical trials to provide a clear comparison of the leading FXIa inhibitors.
The Role of Factor XIa in Coagulation
Factor XIa plays a crucial role in the amplification of thrombin generation following the initial activation of the coagulation cascade. As illustrated in the signaling pathway below, FXIa activates Factor IX, which in turn leads to the formation of the tenase complex and a burst in thrombin production, ultimately resulting in the formation of a stable fibrin clot. By targeting FXIa, these novel inhibitors aim to dampen this amplification loop, thereby preventing pathologic thrombosis while preserving the initial hemostatic response to vessel injury.
Comparative Efficacy in Venous Thromboembolism (VTE) Prophylaxis
A primary indication for the clinical development of FXIa inhibitors has been the prevention of VTE in patients undergoing major orthopedic surgery, such as total knee arthroplasty (TKA). The following tables summarize the efficacy and safety data from key clinical trials.
Table 1: Efficacy of Factor XIa Inhibitors in VTE Prophylaxis Following Total Knee Arthroplasty
| Clinical Trial | FXIa Inhibitor | Dosing Regimen | VTE Incidence (%) | Comparator | Comparator VTE Incidence (%) |
| AXIOMATIC-TKR [1][2][3][4][5] | Milvexian | 25 mg BID | 21 | Enoxaparin 40 mg QD | 21 |
| 50 mg BID | 11 | ||||
| 100 mg BID | 9 | ||||
| 200 mg BID | 8 | ||||
| 25 mg QD | 25 | ||||
| 50 mg QD | 24 | ||||
| 200 mg QD | 7 | ||||
| ANT-005 TKA | Abelacimab | 30 mg single IV dose | 13 | Enoxaparin 40 mg QD | 22 |
| 75 mg single IV dose | 5 | ||||
| 150 mg single IV dose | 4 | ||||
| FOXTROT | Osocimab | 0.3 mg/kg post-op | 23.7 | Enoxaparin 40 mg QD | 26.3 |
| 0.6 mg/kg post-op | 15.7 | ||||
| 1.2 mg/kg post-op | 16.5 | ||||
| 1.8 mg/kg post-op | 17.9 | ||||
| 1.8 mg/kg pre-op | 11.3 |
Table 2: Safety of Factor XIa Inhibitors in VTE Prophylaxis Following Total Knee Arthroplasty
| Clinical Trial | FXIa Inhibitor | Dosing Regimen | Major or CRNM Bleeding (%) | Comparator | Comparator Major or CRNM Bleeding (%) |
| AXIOMATIC-TKR | Milvexian | All doses pooled | 0.8 | Enoxaparin 40 mg QD | 1.4 |
| ANT-005 TKA | Abelacimab | 30 mg single IV dose | 2 | Enoxaparin 40 mg QD | 0 |
| 75 mg single IV dose | 2 | ||||
| 150 mg single IV dose | 0 | ||||
| FOXTROT | Osocimab | All doses pooled | up to 4.7 | Enoxaparin 40 mg QD | 5.9 |
*Clinically Relevant Non-Major (CRNM) Bleeding
Performance in Atrial Fibrillation and Stroke Prevention
The potential of FXIa inhibitors extends to the prevention of stroke in patients with atrial fibrillation (AF) and for secondary stroke prevention.
Table 3: Efficacy and Safety of Asundexian in Atrial Fibrillation (PACIFIC-AF Trial)
| Endpoint | Asundexian 20 mg QD | Asundexian 50 mg QD | Apixaban 5 mg BID |
| Major or CRNM Bleeding | 3 events | 1 event | 6 events |
| Ratio of Incidence vs. Apixaban (90% CI) | 0.50 (0.14-1.68) | 0.16 (0.01-0.99) | - |
| Ischemic Stroke | 2 events (0.8%) | 1 event (0.39%) | 0 events |
OCEANIC-STROKE Trial
The Phase III OCEANIC-STROKE trial evaluated asundexian 50mg once daily for secondary stroke prevention in over 12,300 patients. Topline results announced in November 2025 indicated that the trial met its primary efficacy and safety endpoints, showing a significant reduction in the risk of ischemic stroke compared to placebo without an increase in major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH). Detailed results are anticipated to be presented at an upcoming scientific congress.
Experimental Protocols: A Glimpse into Trial Designs
While full, detailed protocols are extensive, this section outlines the core methodologies of the cited clinical trials. A generalized workflow for such a clinical trial is depicted below.
AXIOMATIC-TKR (Milvexian)
-
Design: Phase II, randomized, open-label, parallel-group, dose-ranging study.
-
Participants: Patients undergoing elective total knee replacement surgery.
-
Intervention: Seven different oral milvexian dosing regimens (once or twice daily) were compared to subcutaneous enoxaparin (40 mg once daily).
-
Primary Efficacy Outcome: Incidence of total VTE up to 14 days.
-
Primary Safety Outcome: Composite of major, clinically relevant non-major, and minimal bleeding.
ANT-005 TKA (Abelacimab)
-
Design: Phase II, open-label, parallel-group trial.
-
Participants: 412 patients undergoing total knee arthroplasty. Inclusion criteria included age 18-80 years and a body weight of 50-130 kg. Key exclusion criteria were active bleeding or high risk of bleeding, history of VTE, and significant renal or liver disease.
-
Intervention: Three single intravenous doses of abelacimab (30 mg, 75 mg, or 150 mg) administered postoperatively were compared to enoxaparin (40 mg subcutaneously once daily).
-
Primary Efficacy Outcome: VTE detected by mandatory venography or confirmed symptomatic events.
-
Primary Safety Outcome: Composite of major or clinically relevant non-major bleeding up to 30 days post-surgery.
FOXTROT (Osocimab)
-
Design: Phase 2, randomized, open-label, adjudicator-blinded, noninferiority trial.
-
Participants: 813 patients undergoing knee arthroplasty.
-
Intervention: Escalating doses of intravenous osocimab administered either pre-operatively or post-operatively were compared with enoxaparin and apixaban.
-
Primary Efficacy Outcome: Incidence of VTE between 10 and 13 days postoperatively, assessed by mandatory bilateral venography or confirmed symptomatic events.
-
Primary Safety Outcome: Major or clinically relevant non-major bleeding.
PACIFIC-AF (Asundexian)
-
Design: Phase 2, multicenter, randomized, double-blind, double-dummy, dose-finding study.
-
Participants: 755 patients with atrial fibrillation and an increased risk of stroke.
-
Intervention: Two once-daily doses of asundexian (20 mg and 50 mg) were compared to standard dosing of apixaban.
-
Primary Outcome: Composite of major or clinically relevant non-major bleeding according to ISTH criteria.
OCEANIC-STROKE (Asundexian)
-
Design: Phase III, multicenter, international, randomized, placebo-controlled, double-blind, event-driven study.
-
Participants: Over 12,300 patients who had a recent non-cardioembolic ischemic stroke or high-risk transient ischemic attack.
-
Intervention: Asundexian 50 mg once daily or placebo, in addition to standard antiplatelet therapy.
-
Primary Efficacy Endpoint: Reduction in the risk of ischemic stroke.
-
Primary Safety Endpoint: Incidence of ISTH major bleeding.
Conclusion
The collective data from these clinical trials suggest that Factor XIa inhibitors hold significant promise as a new class of anticoagulants. In the setting of VTE prophylaxis after major orthopedic surgery, FXIa inhibitors have demonstrated comparable or superior efficacy to enoxaparin, with a favorable safety profile. In patients with atrial fibrillation, asundexian was associated with lower bleeding rates compared to apixaban. The positive topline results from the OCEANIC-STROKE trial further bolster the potential of this class in secondary stroke prevention.
As more data from ongoing and future Phase III trials become available, the clinical role of Factor XIa inhibitors will be further elucidated. The current body of evidence strongly supports their potential to uncouple antithrombotic efficacy from bleeding risk, a long-sought-after goal in the field of anticoagulation. This could translate into safer and more effective prevention and treatment of thromboembolic disorders for a broad range of patients.
References
- 1. ANT-005 Total Knee Arthroplasty - American College of Cardiology [acc.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety of the oral factor XIa inhibitor asundexian compared with apixaban in patients with atrial fibrillation (PACIFIC-AF): a multicentre, randomised, double-blind, double-dummy, dose-finding phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Osocimab in Preventing Venous Thromboembolism Among Patients Undergoing Knee Arthroplasty: The FOXTROT Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
Safety Operating Guide
Safe Disposal of (R)-Asundexian: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like (R)-Asundexian are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, based on available safety data.
This compound, an investigational oral Factor XIa inhibitor, requires careful management in a laboratory setting. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to prudent laboratory practices for chemical waste disposal is still necessary.
Handling and Personal Protective Equipment (PPE)
Before disposal, it is crucial to handle this compound with appropriate care to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields.[2] |
| Hand Protection | Protective gloves.[2] |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator, especially if dust or aerosols may be generated.[1][2] |
General Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
Spill Management
In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.
-
Containment: Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.
-
Absorption: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontamination: Scrub the affected surfaces and equipment with alcohol.
-
Collection and Disposal: Collect the contaminated material and dispose of it in accordance with local, state, and federal regulations, as detailed in the disposal procedure below.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to all applicable regulations.
-
Waste Characterization: Although not classified as hazardous, it is best practice to treat all research chemical waste with caution. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this waste stream.
-
Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's protocols. Keep it in a designated, sealed, and properly labeled container.
-
Containerization: Use a compatible, leak-proof container for the waste. The container should be clearly labeled with the chemical name "this compound" and any other information required by your institution.
-
Consult Regulations: The disposal of the substance and its container must be conducted in accordance with prevailing country, federal, state, and local regulations. Contact your institution's EHS department or a licensed waste disposal contractor to determine the appropriate disposal method.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling (R)-Asundexian
Essential Safety and Handling Guide for (R)-Asundexian
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like this compound is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound , also known as BAY-2433334, is an orally active and potent inhibitor of Factor XIa (FXIa), a key component in the intrinsic coagulation cascade.[1][2] While a safety data sheet for Asundexian indicates it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[3] The product is intended for research use only by experienced personnel in appropriately equipped facilities.[3]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for chemical handling.[3]
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Safety glasses with side-shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard. | Protects against accidental splashes of solutions containing this compound. |
| Hands | Disposable nitrile gloves. For tasks with a higher risk of exposure, consider double-gloving or using Silver Shield gloves underneath nitrile gloves. | Prevents direct skin contact with the compound. |
| Body | Laboratory coat. For handling larger quantities or in situations with a higher risk of contamination, a long-sleeved, seamless, disposable gown that closes in the back is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. If dust or aerosol formation is possible, a respirator may be necessary based on a risk assessment. | Minimizes inhalation of the compound, especially in powder form. |
Handling and Storage
Safe handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperature for the powder is -20°C for up to 3 years. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
| Procedure | Steps |
| Spill Cleanup | Evacuate personnel to safe areas. Wear full personal protective equipment. Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses. For solutions, absorb with a finely-powdered liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. |
| Disposal | Dispose of contaminated material according to institutional and local regulations. |
First Aid Measures
In case of accidental exposure, follow these first aid guidelines and seek prompt medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician. |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, incorporating key safety checkpoints.
Logical Relationship of Safety Protocols
This diagram outlines the hierarchical relationship of safety controls when working with chemical compounds like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
